Diphenyl phenylphosphonate CAS number and molecular weight
Topic: Diphenyl phenylphosphonate CAS number and molecular weight Content Type: Technical Whitepaper Chemical Identity, Synthesis, and Applications in Bio-Organic Chemistry[1] Executive Summary Diphenyl phenylphosphonate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Diphenyl phenylphosphonate CAS number and molecular weight
Content Type: Technical Whitepaper
Chemical Identity, Synthesis, and Applications in Bio-Organic Chemistry[1]
Executive Summary
Diphenyl phenylphosphonate (CAS 3049-24-9) is an organophosphorus compound serving a dual role as a robust flame retardant in material science and a critical electrophilic "warhead" in drug discovery. In the pharmaceutical context, its structural motif—the diphenyl phosphonate ester—is renowned for its irreversible inhibition of serine proteases, acting as a transition-state analog. This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthesis pathways, and mechanistic applications in enzymatic inhibition.
Physicochemical Characterization
Diphenyl phenylphosphonate (DPP) is characterized by a central phosphorus atom in the +5 oxidation state, bonded to one phenyl group directly (P-C bond) and two phenoxy groups (P-O-C bonds). This structure imparts significant lipophilicity and hydrolytic stability compared to alkyl phosphonates.
Table 1: Core Physicochemical Profile
Property
Data
Chemical Name
Diphenyl phenylphosphonate
CAS Registry Number
3049-24-9
Molecular Formula
C₁₈H₁₅O₃P
Molecular Weight
310.28 g/mol
Physical State
White to off-white crystalline solid (or viscous liquid if impure)
Melting Point
72.0 – 76.0 °C
Solubility
Soluble in chloroform, dichloromethane, DMSO; Insoluble in water
The synthesis of Diphenyl phenylphosphonate is primarily achieved through two industrial-grade pathways: the Arbuzov Rearrangement and the Nucleophilic Substitution of phenylphosphonic dichloride.
2.1 Pathway Analysis
Arbuzov Rearrangement (Catalytic): Triphenyl phosphite undergoes thermal rearrangement in the presence of a metal halide catalyst (e.g., NaI or NiI₂) to form diphenyl phenylphosphonate. This method is atom-economical but requires high temperatures (>200°C).
Nucleophilic Substitution (Laboratory Standard): Phenylphosphonic dichloride reacts with phenol in the presence of a base (triethylamine or pyridine) to scavenge the HCl byproduct. This method offers higher purity and control under mild conditions.
2.2 Synthesis Diagram
The following diagram illustrates the logic flow of the Nucleophilic Substitution pathway, highlighting the critical intermediate steps.
Figure 1: Stepwise nucleophilic substitution synthesis of Diphenyl phenylphosphonate from Phenylphosphonic dichloride.
Mechanistic Applications in Drug Development
For drug development professionals, the value of Diphenyl phenylphosphonate lies in its electrophilicity . The phosphorus atom is susceptible to nucleophilic attack, making it a potent tool for designing Serine Protease Inhibitors .
3.1 Mechanism of Action: Irreversible Inhibition
Diphenyl phosphonate esters act as suicide substrates for serine proteases (e.g., Chymotrypsin, Elastase). The active site serine hydroxyl group attacks the phosphorus atom, displacing a phenol leaving group. This results in a stable phosphonyl-enzyme adduct that mimics the tetrahedral transition state of peptide hydrolysis, permanently disabling the enzyme.
Key Insight: Unlike standard acylating inhibitors, the phosphonyl-enzyme bond is remarkably stable against hydrolysis (dephosphorylation), ensuring prolonged inhibition.
Figure 2: Mechanism of irreversible serine protease inhibition by Diphenyl phenylphosphonate.
Experimental Protocols
The following protocols are designed for research validation. Ensure all safety measures (Section 5) are in place before proceeding.
4.1 Protocol: Laboratory Synthesis via Acid Chloride
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.
Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not let product enter drains.[2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76974, Diphenyl phenylphosphonate. PubChem. Available at: [Link]
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier - Diphenyl phenylphosphonate. Available at: [Link]
The Synthesis and Discovery of Diphenyl Phenylphosphonate: A Technical Guide for Researchers
This guide provides an in-depth exploration of diphenyl phenylphosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of diphenyl phenylphosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, comprehensive characterization data, and its applications, particularly in the realm of medicinal chemistry.
Introduction and Historical Context: The Dawn of Organophosphorus Chemistry
The story of diphenyl phenylphosphonate is intrinsically linked to the broader history of organophosphorus chemistry. While the specific individual and date of the first synthesis of diphenyl phenylphosphonate are not prominently documented, its discovery can be situated within the intensive exploration of organophosphorus compounds that began in the 19th century. The foundational work on the synthesis of organophosphorus esters was laid by chemists like Wladimir Petrovich Moshnin and Philippe de Clermont in the mid-1850s[1].
A pivotal moment in the synthesis of phosphonates was the discovery of the Michaelis-Arbuzov reaction in 1898 by August Michaelis and its subsequent extensive investigation by Aleksandr Arbuzov. This reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate, remains a cornerstone of organophosphorus synthesis to this day[2]. It is highly probable that diphenyl phenylphosphonate was first synthesized via a variation of this classical and robust reaction.
Synthesis of Diphenyl Phenylphosphonate: The Michaelis-Arbuzov Approach
The most direct and widely applicable method for the synthesis of diphenyl phenylphosphonate is the Michaelis-Arbuzov reaction. This reaction provides a reliable pathway for the formation of the crucial phosphorus-carbon bond.
Reaction Principle and Mechanism
The reaction proceeds through the nucleophilic attack of a trivalent phosphorus ester, in this case, triphenyl phosphite, on an aryl halide. However, the classical Michaelis-Arbuzov reaction is most efficient with alkyl halides. The reaction with aryl halides, such as bromobenzene or iodobenzene, typically requires more forcing conditions, often involving a catalyst and high temperatures.
The mechanism involves two key steps:
Quaternization: The nucleophilic phosphorus atom of triphenyl phosphite attacks the electrophilic carbon of the aryl halide (in the presence of a suitable catalyst), leading to the formation of a phosphonium salt intermediate.
Dealkylation/Dearylation: The halide anion then attacks one of the phenyl groups attached to the phosphorus via an oxygen atom, resulting in the formation of diphenyl phenylphosphonate and a halobenzene byproduct.
A patent describes an Arbuzov-like rearrangement of triphenyl phosphite to diphenyl phenylphosphonate by heating it with a metal halide catalyst and iodobenzene at temperatures above 200°C.
Detailed Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of diphenyl phenylphosphonate, adapted from established methodologies.
Materials:
Triphenyl phosphite
Iodobenzene
Anhydrous Nickel(II) chloride (or other suitable Lewis acid catalyst)
High-boiling point, inert solvent (e.g., Dowtherm A)
Nitrogen gas supply
Standard glassware for high-temperature reactions (e.g., three-necked round-bottom flask, condenser, thermometer, magnetic stirrer)
Procedure:
Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire system should be under a positive pressure of dry nitrogen.
Charging the Reactor: To the flask, add triphenyl phosphite and the inert solvent.
Catalyst and Reactant Addition: Add a catalytic amount of anhydrous nickel(II) chloride and a stoichiometric amount of iodobenzene to the reaction mixture.
Reaction: Heat the mixture with vigorous stirring to a temperature between 250-300°C. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy or gas chromatography.
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Purification: The crude product is then purified. Due to the high boiling points of the components, purification is typically achieved by vacuum distillation. The separation of the desired diphenyl phenylphosphonate from any unreacted triphenyl phosphite and byproducts like triphenyl phosphate can be challenging and requires a fractionating column for efficient separation.
Self-Validation: The success of the synthesis is validated through comprehensive characterization of the purified product using spectroscopic methods (NMR, IR) and by determining its physical properties (melting point), which should be consistent with literature values.
Characterization of Diphenyl Phenylphosphonate
Accurate characterization is paramount to confirm the identity and purity of the synthesized diphenyl phenylphosphonate.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.
¹³C NMR: The carbon NMR spectrum will exhibit multiple signals in the aromatic region, with the carbon atoms closer to the phosphorus atom showing coupling (J-coupling).
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance characteristic of a phenylphosphonate. The chemical shift will be in the range typical for pentavalent phosphorus compounds.
Infrared (IR) Spectroscopy:
The IR spectrum of diphenyl phenylphosphonate will display characteristic absorption bands. Key expected peaks include:
P=O stretching: A strong absorption band typically in the region of 1250-1300 cm⁻¹.
P-O-C (aryl) stretching: Strong bands around 1150-1250 cm⁻¹ and 950-1050 cm⁻¹.
C-H (aromatic) stretching: Bands above 3000 cm⁻¹.
C=C (aromatic) stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
An IR spectrum for phenyl phosphonic acid diphenyl ester is available in the NIST Chemistry WebBook, which can serve as a reference[5].
Applications in Drug Discovery and Development
Organophosphorus compounds, particularly phosphonates, have garnered significant interest in medicinal chemistry due to their ability to act as stable mimics of phosphate-containing biomolecules or as transition-state analogs for enzymatic reactions[6][7].
Diphenyl phosphonates have been extensively studied as irreversible inhibitors of serine proteases [8][9]. The phosphonate moiety can form a stable covalent bond with the active site serine residue of these enzymes, leading to their inactivation. This mechanism-based inhibition makes them valuable tools for studying enzyme function and as potential therapeutic agents for diseases where serine proteases are dysregulated, such as in inflammation, coagulation, and cancer.
The design of selective diphenyl phosphonate inhibitors often involves modifying the peptide-like side chains to achieve specific targeting of a particular serine protease. This approach has been used to develop inhibitors for enzymes like dipeptidyl peptidase IV (DPP IV), a target in type 2 diabetes, and various granzymes involved in immune responses[8][9].
Beyond serine protease inhibition, the broader class of phosphonates has found applications as antiviral agents, in the treatment of bone resorption disorders, and as prodrugs to improve the bioavailability of pharmaceuticals[10][11]. The P-C bond in phosphonates is resistant to enzymatic cleavage, which imparts greater stability compared to phosphate esters, a desirable property for drug candidates.
Conclusion
Diphenyl phenylphosphonate, a compound with a rich history rooted in the development of organophosphorus chemistry, continues to be a molecule of interest for both synthetic and medicinal chemists. Its synthesis, primarily achieved through the robust Michaelis-Arbuzov reaction, provides a platform for accessing a versatile chemical scaffold. The ability of diphenyl phosphonates to act as potent and selective enzyme inhibitors underscores their importance in drug discovery and development, offering promising avenues for the design of novel therapeutics. This guide provides a comprehensive overview to aid researchers in the synthesis, characterization, and application of this important organophosphorus compound.
References
Petroianu, G. A. (2015). HISTORY OF ORGANOPHOSPHORUS CHOLINESTERASE INHIBITORS & REACTIVATORS. Military Medical Science Letters, 84(4), 195-207. [Link]
Lambeir, A. M., et al. (1996). Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1290(1), 76-82. [Link]
PubChem. (n.d.). Diphenyl P-phenylphosphonate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Groutas, W. C., et al. (2002). Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase. Bioorganic & Medicinal Chemistry, 10(12), 3959-3965. [Link]
NIST. (n.d.). Phenyl phosphonic acid diphenyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]
Krečmerová, M., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 797721. [Link]
Kafarski, P., & Lejczak, B. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1054366. [Link]
CAS Common Chemistry. (n.d.). Diphenyl P-phenylphosphonate. Retrieved January 26, 2026, from [Link]
Cheméo. (n.d.). Phenyl phosphonic acid diphenyl ester. Retrieved January 26, 2026, from [Link]
Mikołajczyk, M. (2014). Stereoselective Syntheses of Organophosphorus Compounds. Molecules, 19(11), 18639-18679. [Link]
Turhanen, P. A. (2022). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Journal of Biomedical Research & Environmental Sciences, 3(2), 195-197. [Link]
Demadis, K. D., & Papathanasiou, A. G. (2015). Green phosphonate chemistry – Does it exist?. RSC Advances, 5(1), 44-58. [Link]
Wikipedia. (2023, December 1). Phosphonate. In Wikipedia. Retrieved January 26, 2026, from [Link]
Oleksyszyn, J., & Kafarski, P. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current Medicinal Chemistry, 16(14), 1774-1794. [Link]
Berlicki, Ł., & Kafarski, P. (2011). Phosphonate Prodrugs: An Overview and Recent Advances. Current Medicinal Chemistry, 18(17), 2532-2555. [Link]
Orsini, F., et al. (2000). Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases. Journal of Combinatorial Chemistry, 2(6), 614-619. [Link]
Literature review of Diphenyl phenylphosphonate research
Synthesis, Mechanistic Function, and Applications in Drug Development & Materials Science Executive Summary Diphenyl phenylphosphonate (DPP), CAS 3049-24-9, represents a critical class of organophosphorus esters serving...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Mechanistic Function, and Applications in Drug Development & Materials Science
Executive Summary
Diphenyl phenylphosphonate (DPP), CAS 3049-24-9, represents a critical class of organophosphorus esters serving dual roles as a potent electrophilic warhead in medicinal chemistry and a high-performance additive in materials science.[1][2] Unlike simple phosphates, the direct phosphorus-carbon (P-C) bond in DPP confers unique hydrolytic stability and electronic properties, making it an ideal candidate for irreversible serine protease inhibition and flame retardancy. This guide synthesizes the core chemical behaviors of DPP, providing researchers with actionable protocols for synthesis, mechanistic validation, and safety handling.
Part 1: Chemical Identity & Physicochemical Profile[3]
DPP is characterized by a central phosphorus atom in a tetrahedral geometry, bonded to one phenyl group via a P-C bond and two phenoxy groups via P-O-C bonds.[2] This structure creates a phosphorus center that is sufficiently electrophilic to react with nucleophiles (like the serine hydroxyl group in enzymes) but stable enough for isolation and storage.[2]
Table 1: Physicochemical Specifications
Property
Specification
IUPAC Name
Diphenyl phenylphosphonate
CAS Number
3049-24-9
Molecular Formula
C₁₈H₁₅O₃P
Molecular Weight
310.29 g/mol
Physical State
White to off-white solid or viscous liquid (purity dependent)
Solubility
Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Stability
Stable under ambient conditions; hydrolyzes in strong base/acid
Key Reactivity
Electrophilic P-center (susceptible to nucleophilic attack)
Part 2: Synthetic Architectures
The synthesis of DPP is primarily achieved through nucleophilic substitution at the phosphorus center.[2] The most robust route involves the reaction of phenylphosphonic dichloride with phenol in the presence of a base to scavenge the hydrogen chloride byproduct.
2.1 Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for Diphenyl Phenylphosphonate via nucleophilic substitution.
2.2 Experimental Protocol: Synthesis of DPP
Note: This protocol is adapted for laboratory-scale synthesis (approx. 10g scale).
Reagents:
Phenylphosphonic dichloride (PhPOCl₂): 5.0 g (25.6 mmol)
Phenol (PhOH): 4.8 g (51.2 mmol)
Triethylamine (Et₃N): 5.7 g (56.3 mmol)
Dichloromethane (DCM): 100 mL (Anhydrous)
Procedure:
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Solvation: Charge the flask with Phenol (4.8 g) and Triethylamine (5.7 g) dissolved in 80 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
Addition: Dissolve Phenylphosphonic dichloride (5.0 g) in 20 mL of DCM. Transfer this solution to the addition funnel. Add dropwise to the phenol solution over 30 minutes, maintaining the internal temperature below 5°C. Caution: Reaction is exothermic.
Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally. Stir for 3 hours. Monitor reaction progress via TLC (hexane/ethyl acetate) or ³¹P NMR (shift from ~34 ppm for starting material to ~12 ppm for ester).
Workup: Wash the organic layer sequentially with:
Cold 1M HCl (2 x 50 mL) to remove excess amine.[2]
Saturated NaHCO₃ (2 x 50 mL) to remove unreacted phenol.[2]
Brine (1 x 50 mL).
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (SiO₂, Hexane:EtOAc gradient) or recrystallization from hexane/ether if solid.
DPP and its peptide derivatives act as "suicide inhibitors" for serine proteases (e.g., Granzymes, Chymotrypsin). The phosphorus atom mimics the carbonyl carbon of the peptide bond but forms a stable, covalent phosphonyl-enzyme adduct that cannot be hydrolyzed, permanently disabling the enzyme.
Mechanism of Action:
Association: The enzyme's specificity pocket recognizes the phenyl/peptide moiety.[2]
Nucleophilic Attack: The active site Serine-OH attacks the electrophilic Phosphorus.[2]
Displacement: One phenoxy group is expelled as a leaving group.
Aging (Optional): In some cases, the second phenoxy group may leave, leading to an "aged" complex that is even more stable.[2]
Figure 2: Mechanism of irreversible serine protease inhibition by DPP.
3.2 Materials Science: Flame Retardancy
In polymer matrices (e.g., epoxy, polycarbonate), DPP functions through a condensed-phase mechanism .[3] Upon thermal decomposition, it generates phosphoric acid derivatives that promote char formation.[2] This carbonaceous char acts as a thermal insulation barrier, preventing heat transfer to the underlying polymer and starving the flame of fuel.[3]
Part 4: Toxicology & Safety Standards
While organophosphorus compounds are often associated with high toxicity, phosphonate esters like DPP are generally less toxic than their phosphate or thiophosphate counterparts (e.g., nerve agents). However, strict safety protocols are required.
Application Note: High-Sensitivity Detection and Quantification of Diphenyl Phenylphosphonate (DPP)
Executive Summary Diphenyl phenylphosphonate (DPP, CAS: 3049-24-9) is an organophosphorus compound utilized primarily as a flame retardant, plasticizer, and intermediate in organic synthesis. Structurally similar to Trip...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Diphenyl phenylphosphonate (DPP, CAS: 3049-24-9) is an organophosphorus compound utilized primarily as a flame retardant, plasticizer, and intermediate in organic synthesis. Structurally similar to Triphenyl phosphate (TPP), DPP is distinguished by a direct carbon-phosphorus (C-P) bond, classifying it as a phosphonate rather than a phosphate. This structural difference confers unique chemical stability and alters its metabolic pathway, necessitating specific analytical protocols distinct from standard organophosphate flame retardant (OPFR) panels.
This guide details a dual-method approach: GC-MS for high-throughput industrial screening and LC-MS/MS for trace-level quantification in complex biological or environmental matrices.[1]
Chemical Identity and Physicochemical Properties[2][3]
Understanding the analyte's properties is the first step in method development. DPP is lipophilic, requiring organic solvents for extraction and C18 chemistry for reverse-phase separation.[1]
Property
Data
Relevance to Analysis
Chemical Name
Diphenyl phenylphosphonate
Target Analyte
CAS Number
3049-24-9
Identification Key
Molecular Formula
Mass Spectrometry Parent Ion
Molecular Weight
310.28 g/mol
Precursor Selection
LogP (Predicted)
~4.7
High affinity for C18; requires non-polar extraction solvents (DCM, Hexane, Toluene).[1]
Structure
Phenyl group directly bonded to P; two Phenoxy groups bonded to P via O.[1]
The C-P bond is resistant to hydrolysis compared to C-O-P bonds.[1]
Analytical Workflow Overview
The following workflow illustrates the decision matrix for selecting the appropriate extraction and detection method based on sample type.
Figure 1: Decision tree for DPP analysis. High-concentration industrial samples utilize GC-MS, while trace environmental/biological samples require the sensitivity of LC-MS/MS.[1]
Sample Preparation Protocols
Protocol A: Ultrasonic Extraction for Polymers (Industrial QC)
Best for: Plastics, foams, and electronic housings.
Comminution: Cryo-mill the polymer sample to a fine powder (<500 µm) to maximize surface area.[1]
Weighing: Accurately weigh 100 mg of sample into a glass centrifuge tube.
Solvent Addition: Add 10 mL of Dichloromethane (DCM) or Toluene.
Note: Toluene is preferred if the polymer swells; DCM is preferred for rapid evaporation.[1]
Extraction: Sonicate for 30 minutes at room temperature. Avoid excessive heat which may degrade co-extractives, causing matrix interference.[1]
Filtration: Filter extract through a 0.22 µm PTFE syringe filter into a GC vial.
Dilution: Dilute 1:100 with Hexane prior to GC-MS injection to prevent detector saturation.
Protocol B: Solid Phase Extraction (SPE) for Water/Wastewater
Best for: Environmental monitoring.
Conditioning: Use an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge (200 mg/6 mL).[1]
Diphenyl ether-like rearrangement or phosphonate core fragment.[1]
Note: Collision energies are instrument-dependent and should be optimized by direct infusion of a 1 ppm standard.
Quality Assurance & Validation
To ensure Trustworthiness and Self-Validation , the following controls must be implemented:
Internal Standard (IS): Use Triphenyl phosphate-d15 (TPP-d15) .[1] While not isotopically labeled DPP (which is rare commercially), TPP-d15 behaves similarly in extraction and chromatography.[1]
Linearity: Construct a 6-point calibration curve (1 ng/mL to 500 ng/mL).
Carryover Check: Inject a solvent blank immediately after the highest standard.[1] DPP is sticky; ensure the blank signal is < 5% of the LOQ.
Matrix Effects: In LC-MS/MS, compare the slope of the calibration curve in solvent vs. matrix extract. If suppression > 20%, switch to matrix-matched calibration.[1]
References
PubChem. (2025).[1] Diphenyl P-phenylphosphonate (Compound). National Library of Medicine.[1] Retrieved from [Link]
MassBank of North America. (2024).[1] Mass Spectrum of Diphenyl phenylphosphonate (GC-MS). Record JP008895.[1] Retrieved from [Link]
Brandsma, S. H., et al. (2013).[1] Organophosphorus flame retardants and plasticizers in house dust. Chemosphere. (Contextual grounding for OPFR extraction methods).
Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis. Chemosphere. (Review of analytical methodologies for P-flame retardants).
Experimental protocols for reactions involving Diphenyl phenylphosphonate
An In-Depth Technical Guide to Experimental Protocols Involving Diphenyl Phenylphosphonate Introduction: The Versatile Phosphonate Ester Diphenyl phenylphosphonate (DPPP) is an organophosphorus compound featuring a centr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Experimental Protocols Involving Diphenyl Phenylphosphonate
Introduction: The Versatile Phosphonate Ester
Diphenyl phenylphosphonate (DPPP) is an organophosphorus compound featuring a central phosphorus atom bonded to a phenyl group and two phenoxy groups.[1] This structure imparts significant reactivity and utility in various chemical transformations. DPPP and its related structures are key reagents in organic synthesis, polymer chemistry, and medicinal chemistry. Its primary applications include the synthesis of phosphonopeptides, the phosphonylation of alcohols, and the creation of halogen-free flame retardants.[2][3][4] The electron-withdrawing nature of the phenoxy groups makes the phosphorus atom highly electrophilic, facilitating nucleophilic substitution reactions.[4]
Table 1: Physicochemical Properties of Diphenyl Phenylphosphonate [1]
Property
Value
Molecular Formula
C₁₈H₁₅O₃P
Molecular Weight
310.3 g/mol
CAS Number
3049-24-9
Appearance
White crystalline solid (typical)
IUPAC Name
[phenoxy(phenyl)phosphoryl]oxybenzene
Core Safety Directives & Handling Protocols
Handling Diphenyl Phenylphosphonate and its precursors, such as phenylphosphonic dichloride, requires strict adherence to safety protocols.
General Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5]
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory area.[7]
Storage: Store DPPP in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials like strong oxidizing agents.[5][6]
Emergency Procedures:
Inhalation: Move the affected person to fresh air and ensure they are in a comfortable breathing position. Seek medical attention if you feel unwell.[5]
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water. If irritation occurs, seek medical advice.[5]
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[5]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Application 1: Synthesis of Dipeptide Phosphonate Esters for Serine Protease Inhibition
Scientific Rationale:
Dipeptide diphenyl phosphonates are potent, irreversible inhibitors of serine proteases, such as dipeptidyl peptidases (DPPs).[3] The phosphonate moiety acts as a stable mimic of the tetrahedral transition state formed during peptide bond hydrolysis. The electrophilic phosphorus atom is attacked by the active site serine residue of the enzyme, forming a stable, covalent adduct that inactivates the enzyme. This makes these compounds valuable tools for studying enzyme function and as potential therapeutic agents. The synthesis involves the coupling of an α-aminoalkyl diphenyl phosphonate ester with an N-protected amino acid.
Detailed Protocol: Polymer-Assisted Solution-Phase Synthesis (PASP) of a Dipeptide Phosphonate
This protocol describes a general method for coupling an α-aminoalkyl diphenyl phosphonate with an N-Fmoc protected amino acid.
Solid-phase extraction (SPE) cartridges or scavenger resins
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Fmoc protected amino acid (1.2 equivalents) and HBTU (1.2 equivalents) in anhydrous DMF.
Activation: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
Coupling: Dissolve the α-aminoalkyl diphenyl phosphonate hydrochloride (1.0 equivalent) in a separate flask with a small amount of DMF and add it to the activated amino acid solution.
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Workup & Purification:
Upon completion, dilute the reaction mixture with DCM.
To simplify purification, pass the crude reaction mixture through a scavenger resin or an appropriate SPE cartridge to remove excess reagents and byproducts. This is a key advantage of the Polymer-Assisted Solution-Phase (PASP) method.[3]
Wash the resin/cartridge with DCM.
Combine the organic fractions and concentrate them under reduced pressure to yield the crude N-Fmoc protected dipeptide diphenyl phosphonate.
Fmoc-Deprotection (Optional):
To obtain the final dipeptide inhibitor, dissolve the crude product in a 20% solution of piperidine in DMF.
Stir at room temperature for 30 minutes.
Remove the solvent under reduced pressure and purify the resulting dipeptide phosphonate using flash chromatography or preparative HPLC.
Diagram 1: Workflow for Dipeptide Phosphonate Synthesis
Caption: Workflow for dipeptide phosphonate synthesis.
Application 2: Phosphonylation of Alcohols and Nucleosides
Scientific Rationale:
The phosphorylation of alcohols is a fundamental transformation in biology and chemistry.[8][9][10] In synthetic chemistry, diphenyl H-phosphonate (DPHP) is a highly effective phosphonylating agent for alcohols, including complex molecules like nucleosides.[4] The reactivity stems from the electron-withdrawing phenyl groups, which make the phosphorus center highly electrophilic and susceptible to nucleophilic attack by an alcohol.[4] This reaction proceeds via a transesterification mechanism. While DPPP itself is a phosphonate, the principles and reactivity are closely related to DPHP, which is often used as the key reagent in these transformations.
General Protocol: Mild Phosphonylation of an Alcohol using Diphenyl H-Phosphonate
This protocol outlines a rapid and mild method for the phosphonylation of a primary or secondary alcohol.
Materials:
Alcohol substrate
Diphenyl H-phosphonate (DPHP)
Anhydrous Pyridine or another suitable non-nucleophilic base
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Silica gel for column chromatography
Step-by-Step Methodology:
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in anhydrous DCM, add anhydrous pyridine (2-3 equivalents). Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Add Diphenyl H-phosphonate (1.5 - 3.0 equivalents) dropwise to the stirred solution. The use of excess DPHP ensures a quantitative and fast reaction.[4]
Reaction: Allow the reaction to warm to room temperature and stir for 15-30 minutes. The reaction is typically very fast.[4]
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.
Quenching and Workup:
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting diphenyl phosphonate ester by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
Diagram 2: Mechanism of Alcohol Phosphonylation
Caption: Transesterification mechanism for alcohol phosphonylation.
Application 3: Synthesis of Flame-Retardant Polyphosphonates
Scientific Rationale:
Phenylphosphonates are highly effective halogen-free flame retardants for polymers like epoxy resins and polycarbonates.[2] Their mechanism is twofold: in the condensed phase (the solid polymer), they promote the formation of a stable char layer upon heating, which insulates the underlying material from heat and oxygen.[11][12] In the gas phase, phosphorus-containing radicals are released, which quench the highly reactive H• and OH• radicals that sustain combustion.[2] Diphenyl phenylphosphonate derivatives can be incorporated into polymer backbones to confer these properties. A common method is the synthesis of polyphosphonates through interfacial polycondensation of a phenylphosphonic dichloride with a bisphenol.[2]
Protocol: Synthesis of a Polyphosphonate via Interfacial Polycondensation
This protocol describes the synthesis of a polyphosphonate from phenylphosphonic dichloride and Bisphenol A (BPA).
Materials:
Phenylphosphonic dichloride (PPD)
Bisphenol A (BPA)
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
Deionized water
Acetone (for precipitation)
Step-by-Step Methodology:
Aqueous Phase Preparation: Prepare an aqueous solution of sodium hydroxide (e.g., 1 M).
Organic Phase Preparation: In a separate flask, dissolve Bisphenol A (1.0 equivalent) and the phase transfer catalyst (e.g., 0.05 equivalents) in dichloromethane.
Emulsion Formation: Add the aqueous NaOH solution to the organic solution of BPA with vigorous stirring to create a fine emulsion. The phase transfer catalyst is crucial for transporting the deprotonated bisphenoxide from the aqueous phase to the organic phase where the polymerization will occur.
Polymerization: Slowly add phenylphosphonic dichloride (1.0 equivalent), dissolved in a small amount of DCM, to the vigorously stirred emulsion. An exothermic reaction may be observed.
Reaction Completion: Continue stirring at room temperature for 2-4 hours to allow for sufficient chain growth.[2]
Isolation and Purification:
Stop the stirring and allow the two phases to separate.
Isolate the organic phase (bottom layer).
Wash the organic phase sequentially with deionized water and then a dilute acid (e.g., 0.1 M HCl) to neutralize any remaining NaOH.
Precipitate the polymer by slowly pouring the organic solution into a large volume of a non-solvent, such as acetone or methanol, while stirring.
Collect the precipitated polyphosphonate by filtration.
Drying: Dry the polymer product in a vacuum oven at 60-80 °C until a constant weight is achieved.
Table 2: Typical Reaction Parameters for Polyphosphonate Synthesis
Parameter
Condition
Rationale
Stoichiometry
1:1 (PPD:BPA)
Ensures high molecular weight polymer formation.
Temperature
Room Temperature
Sufficient for the reaction; avoids side reactions.
Stirring Speed
High (e.g., >500 rpm)
Creates a large interfacial area, maximizing reaction rate.
Diagram 3: Workflow for Interfacial Polycondensation
Caption: Workflow for flame-retardant polymer synthesis.
Conclusion
Diphenyl phenylphosphonate and its related precursors are powerful and versatile reagents in modern chemistry. From the targeted inactivation of enzymes in drug discovery to the creation of advanced, safer polymeric materials, the unique reactivity of the phosphonate core enables a wide array of applications. The protocols outlined in this guide provide a robust framework for researchers to harness the synthetic potential of these compounds. Successful implementation depends on a thorough understanding of the underlying chemical principles and a steadfast commitment to safety in the laboratory.
References
Grembecka, J., et al. (2020). Synthetic Methods of Phosphonopeptides. PMC - NIH. Available at: [Link]
Meltz, S., et al. (2007). Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases. PubMed. Available at: [Link]
Taniguchi, T., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC - PubMed Central - NIH. Available at: [Link]
Chemistry LibreTexts (2022). 9.5: Phosphorylation of Alcohols. Chemistry LibreTexts. Available at: [Link]
Chemistry LibreTexts (2022). 9.4: Phosphorylation of Alcohols. Chemistry LibreTexts. Available at: [Link]
Aapptec Peptides (n.d.). SYNTHESIS NOTES. Aapptec. Available at: [https://www.aapptec.com/synthesis-notes-s2]
Kraszewski, A., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. Available at: [Link]
PubChem - NIH (n.d.). Diphenyl P-phenylphosphonate. PubChem. Available at: [Link]
ResearchGate (2015). Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. ResearchGate. Available at: [Link]
Organic Chemistry Portal (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]
Li, P., et al. (2015). Lewis-acid-catalyzed phosphorylation of alcohols. PMC - PubMed Central - NIH. Available at: [Link]
Braun, U., et al. (2018). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials (Basel). Available at: [Link]
Janson, J., et al. (2021). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Omega. Available at: [Link]
Google Patents (n.d.). CN102276647A - Preparation and synthesis method of phenyl phosphonic acid. Google Patents.
AAPPTec (n.d.). How to Synthesize a Peptide. AAPPTec. Available at: [https://www.aapptec.com/how-to-synthesize-a-peptide-ps3]
Figshare (2019). Synthesis of phosphonates from phenylphosphonic acid and its monoesters. Figshare. Available at: [Link]
ResearchGate (n.d.). Alcohol phosphorylation reaction mechanism with iPP. ResearchGate. Available at: [Link]
ResearchGate (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. ResearchGate. Available at: [Link]
PubChem - NIH (n.d.). Diphenyl phosphonate. PubChem. Available at: [Link]
MDPI (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. Available at: [Link]
Applications of Diphenyl Phenylphosphonate in Materials Science: A Detailed Guide for Researchers
Introduction Diphenyl phenylphosphonate (DPP), a prominent organophosphorus compound, has garnered significant attention in materials science due to its versatile chemical functionalities. Its inherent flame retardancy,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Diphenyl phenylphosphonate (DPP), a prominent organophosphorus compound, has garnered significant attention in materials science due to its versatile chemical functionalities. Its inherent flame retardancy, ability to act as a reactive monomer in polymerization, and potential catalytic activity make it a valuable building block for the development of high-performance and functional polymers. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, exploring the multifaceted utility of DPP in creating advanced materials. We will delve into the core principles behind its applications, provide field-proven experimental methodologies, and present data to facilitate the design of next-generation materials.
I. Flame Retardancy: A Halogen-Free Solution for Polymer Safety
The most established application of diphenyl phenylphosphonate and its derivatives lies in imparting flame retardancy to a wide range of polymeric materials. As a halogen-free flame retardant, it offers a safer and more environmentally benign alternative to traditional halogenated compounds, which can release toxic and corrosive gases upon combustion.
A. Mechanism of Action: A Two-Fold Approach
The flame-retardant efficacy of DPP stems from its ability to act in both the condensed and gas phases during the combustion process.
Condensed-Phase Action: Upon heating, diphenyl phenylphosphonate decomposes to form phosphoric acid and polyphosphoric acid. These acidic species promote the dehydration and charring of the polymer matrix. The resulting char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby suppressing further decomposition and the release of flammable volatiles.[1] This charring mechanism is a critical aspect of its flame-retardant properties.
Gas-Phase Action: Simultaneously, volatile phosphorus-containing radicals (such as PO• and PO2•) are released into the gas phase.[1] These radicals act as scavengers, interrupting the free-radical chain reactions that propagate the flame.[1] By quenching highly reactive species like H• and OH•, the combustion process is effectively inhibited.
Caption: Dual-phase flame retardant mechanism of DPP.
B. Applications in Various Polymer Systems
Diphenyl phenylphosphonate and its derivatives have been successfully incorporated into a variety of polymers to enhance their fire resistance.
Reactive incorporation as a curing agent or additive
Higher char yield, reduced flammability, and smoke suppression.
Polyurethanes
Additive
Decreased peak heat release rate and total heat release.
C. Experimental Protocol: Synthesis of a Flame-Retardant Polyphosphonate (Additive Approach)
This protocol describes the synthesis of a polyphosphonate from phenylphosphonic dichloride and a bisphenol, which can then be melt-blended with commercial polymers.
Materials:
Phenylphosphonic dichloride
Bisphenol A (or other suitable bisphenol)
Anhydrous Magnesium Chloride (catalyst)
High-boiling point inert solvent (e.g., diphenyl ether)
Nitrogen gas supply
Procedure:
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
Charging Reactants: Charge the flask with equimolar amounts of phenylphosphonic dichloride and bisphenol A, along with a catalytic amount of anhydrous magnesium chloride (typically 0.1-0.5 mol%). Add the inert solvent to achieve a suitable concentration for stirring.
Polycondensation: Heat the reaction mixture under a slow stream of nitrogen. The temperature should be gradually increased to facilitate the removal of the hydrogen chloride byproduct. A typical temperature profile would be:
120-140 °C for 2-3 hours
160-180 °C for 3-4 hours
200-220 °C for 4-6 hours, or until the evolution of HCl ceases.
Purification:
Cool the reaction mixture to room temperature.
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
Filter the precipitated polyphosphonate and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst residues.
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Self-Validation: The progress of the polycondensation can be monitored by titrating the evolved HCl. The structure and purity of the resulting polyphosphonate should be confirmed by analytical techniques such as FTIR, ¹H NMR, and ³¹P NMR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC).
II. Diphenyl Phenylphosphonate as a Monomer in Polymer Synthesis
Beyond its role as a flame-retardant additive, diphenyl phenylphosphonate serves as a valuable monomer for the synthesis of phosphorus-containing polymers. Its bifunctional nature allows it to participate in polycondensation reactions, leading to the formation of polyesters with phosphorus integrated into the main chain.
A. Synthesis of Polyphosphonates and Polyphosphodiesters
Diphenyl phenylphosphonate can undergo transesterification with diols to produce poly(alkylene phenylphosphonate)s and poly(alkylene phosphodiester)s.[2] This "reactive" approach to flame retardancy offers advantages over the additive method, such as permanence and improved mechanical properties of the final material.
Caption: Polycondensation of DPP with a diol to form a polyphosphonate.
B. Experimental Protocol: Synthesis of a Poly(alkylene phenylphosphonate) via Melt Polycondensation
This protocol outlines the direct melt polycondensation of diphenyl phenylphosphonate with a diol.
Materials:
Diphenyl phenylphosphonate
1,6-Hexanediol (or other suitable diol)
Titanium (IV) butoxide (catalyst)
Vacuum pump and cold trap
Procedure:
Reactor Setup: Use a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump via a cold trap.
Charging Reactants: Charge the reactor with equimolar amounts of diphenyl phenylphosphonate and 1,6-hexanediol. Add a catalytic amount of titanium (IV) butoxide (typically 100-500 ppm).
First Stage (Ester Interchange):
Heat the mixture to 180-200 °C under a nitrogen atmosphere with gentle stirring.
Phenol will begin to distill off as the transesterification reaction proceeds.
Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected.
Second Stage (Polycondensation under Vacuum):
Gradually reduce the pressure in the reactor to below 1 mmHg.
Increase the temperature to 220-240 °C.
Continue the reaction under high vacuum for 4-6 hours to remove the remaining phenol and drive the polymerization to completion. The viscosity of the melt will increase significantly during this stage.
Product Recovery:
Cool the reactor to room temperature under a nitrogen atmosphere.
The resulting solid polymer can be removed from the reactor.
Causality and Self-Validation: The two-stage process is crucial for achieving high molecular weight polymers. The initial atmospheric pressure stage allows for the bulk of the phenol byproduct to be removed without significant loss of the more volatile diol monomer. The subsequent vacuum stage is essential to shift the equilibrium towards the polymer product by efficiently removing the final traces of phenol. The progress of the reaction can be monitored by the amount of phenol collected and the increase in melt viscosity. The final polymer should be characterized by GPC for molecular weight and polydispersity, and by DSC and TGA to determine its thermal properties.
III. Catalytic Applications: Exploring the Potential of the Phosphonate Moiety
While less explored than its other applications, the phosphonate group in diphenyl phenylphosphonate and related compounds suggests potential catalytic activity in certain chemical transformations. Organophosphorus compounds, in general, are known to act as catalysts in various organic reactions.
A. Potential Catalytic Roles
The phosphorus atom in diphenyl phenylphosphonate is electrophilic and can potentially activate certain functional groups. Furthermore, its derivatives can act as ligands for metal catalysts. One area of interest is its potential to catalyze the ring-opening polymerization of cyclic esters and epoxides. While direct evidence for DPP as a catalyst is emerging, related compounds like phenylphosphine oxide have shown significant catalytic effects in epoxy polymerization.
B. Future Research Directions
Further research is warranted to fully elucidate the catalytic potential of diphenyl phenylphosphonate. Key areas of investigation could include:
Ring-Opening Polymerization: Systematic studies on the use of DPP as a catalyst for the polymerization of lactones, lactides, and epoxides.
Esterification and Transesterification Reactions: Investigating its efficacy as a catalyst for these industrially important reactions.
Lewis Acid Catalysis: Exploring its potential as a mild Lewis acid catalyst in various organic transformations.
IV. Data Presentation: Performance of Materials Containing Diphenyl Phenylphosphonate Derivatives
The incorporation of diphenyl phenylphosphonate derivatives into polymers significantly enhances their material properties, particularly their thermal stability and flame retardancy.
Table 1: Thermal Properties of Polymers with Phenylphosphonate-Based Flame Retardants
Table 2: Flammability Characteristics of Epoxy Resins with a Phosphonate Flame Retardant
Sample
Phosphorus Content (wt%)
LOI (%)
UL-94 Rating
Neat Epoxy
0
23.5
V-1
Epoxy/BDMPP (14 wt%)
1.11
33.8
V-0
V. Conclusion
Diphenyl phenylphosphonate is a remarkably versatile compound in materials science, offering a powerful toolkit for the development of advanced polymers. Its primary application as a halogen-free flame retardant addresses the critical need for safer and more sustainable materials. Furthermore, its utility as a monomer in polycondensation reactions opens avenues for creating novel phosphorus-containing polymers with tailored properties. While its catalytic potential is still an emerging area, it presents exciting opportunities for future research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of diphenyl phenylphosphonate in their materials development endeavors.
VI. References
MDPI. (2023). A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET. Retrieved from [Link]
Encyclopedia.pub. (2023). Design and Synthesis of Polyphosphodiesters. Retrieved from [Link]
ResearchGate. (2003). Thermal behaviors of flame‐retardant polycarbonates containing diphenyl sulfonate and poly(sulfonyl phenylene phosphonate). Retrieved from [Link]
Wiley Online Library. (2015). Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. Retrieved from [Link]
MDPI. (2020). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Retrieved from [Link]
Gas chromatography (GC) protocol for Diphenyl phenylphosphonate separation
Application Note: High-Resolution GC Separation of Diphenyl Phenylphosphonate (DPP) Executive Summary Diphenyl phenylphosphonate (DPP, CAS 3978-81-2) is a critical organophosphorus compound used as a flame retardant inte...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution GC Separation of Diphenyl Phenylphosphonate (DPP)
Executive Summary
Diphenyl phenylphosphonate (DPP, CAS 3978-81-2) is a critical organophosphorus compound used as a flame retardant intermediate, plasticizer, and anti-wear additive. Its analysis is frequently complicated by its structural similarity to Triphenyl Phosphate (TPP) and its synthesis precursors (e.g., phenol, diphenyl phosphite).
This application note provides a definitive protocol for the gas chromatographic (GC) separation of DPP. Unlike generic organophosphate methods, this protocol addresses the specific challenge of resolving the P-C bonded DPP from the P-O-C bonded TPP matrix. We utilize a 5% phenyl-arylene stationary phase with a distinct temperature program to leverage the boiling point differential between DPP (
Structure: A central phosphorus atom double-bonded to oxygen, single-bonded to two phenoxy groups, and directly bonded to one phenyl ring (P-C bond).
The Separation Challenge:
In industrial synthesis, DPP is often found alongside:
Phenol: Starting material (Early eluting).
Diphenyl Phosphite: Intermediate (Mid-eluting).
Triphenyl Phosphate (TPP): The primary matrix or byproduct (Late eluting, MW 326).
The critical analytical risk is co-elution between DPP and TPP due to their similar aromatic content and interaction with polysiloxane phases.
Instrumentation & Consumables
Gas Chromatograph Configuration
System: Agilent 8890 or Thermo Trace 1300 (or equivalent) with FID and MS detectors.
Inlet: Split/Splitless injector with electronic pneumatic control (EPC).
Liner: Ultra-Inert, single taper with wool (e.g., Agilent 5190-2293). Rationale: Organophosphates can adsorb to active silanol sites; deactivated wool promotes vaporization without degradation.
For MS detection, DPP is distinguished from TPP by the molecular ion and the fragmentation pathway of the P-C bond vs P-O-C bond.
DPP (310 m/z): Look for the base peak at 310 (Molecular Ion) and a significant fragment at 217 (Loss of phenoxy group
).
TPP (326 m/z): Base peak often 326 or 325 , with a fragment at 233 (Loss of phenoxy group).
Quality Assurance & Troubleshooting
System Suitability Criteria
Resolution (
): Must be between DPP and TPP. If , lower the secondary ramp rate to 5°C/min.
Tailing Factor: Must be
for DPP. Tailing indicates active sites in the liner or column degradation.
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Peak Tailing
Active silanols in liner
Replace liner with Ultra-Inert deactivated wool liner.
Poor Resolution
Column overload or fast ramp
Increase Split ratio (e.g., 20:1) or slow ramp to 5°C/min.
Ghost Peaks
Carryover from previous run
Run a "bake-out" method at 310°C for 10 mins between samples.
Low Sensitivity
Discrimination in inlet
Ensure high inlet temp (280°C+) and use a pressure pulse (20 psi) during injection.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Phosphonic acid, diphenyl ester (Diphenyl phosphonate). NIST Chemistry WebBook, SRD 69.
[Link]
PubChem. Diphenyl phenylphosphonate Compound Summary. National Library of Medicine.
[Link]
Brandsma, S. H., et al. (2013).[12] Organophosphorus flame retardant analysis in environmental samples.
[Link][12]
Agilent Technologies. Analysis of Organophosphorus Pesticides and Flame Retardants by GC-MS/FPD. Application Note 5990-xxxx.
[Link] (General Reference for OPFR parameters)
Application Note: High-Precision Quantification Using Diphenyl Phenylphosphonate (DPP) as an Internal Standard
P qNMR and Chromatographic Normalization Executive Summary & Rationale In the precise quantification of organophosphorus compounds—critical in the synthesis of ligands, pesticides, and oligonucleotide drugs—the choice of...
Author: BenchChem Technical Support Team. Date: February 2026
P qNMR and Chromatographic Normalization
Executive Summary & Rationale
In the precise quantification of organophosphorus compounds—critical in the synthesis of ligands, pesticides, and oligonucleotide drugs—the choice of internal standard (IS) dictates the accuracy of the result.
Diphenyl phenylphosphonate (DPP) (CAS: 3049-24-9) is an underutilized but highly effective internal standard that bridges the gap between common inorganic standards (like
) and organic phosphates (like Triphenyl phosphate).[1]
Why DPP? The "Spectral Goldilocks" Zone
Most organophosphorus analytes fall into specific chemical shift windows. Common standards often fail due to overlap:
Triphenyl phosphate (TPP): Resonates at
ppm.[1] Overlaps with many phosphate esters.[1][2]
Triphenylphosphine oxide (TPPO): Resonates at
ppm.[1] Hygroscopic and can overlap with phosphine oxides.[1]
DPP Advantage: As a phosphonate (
), DPP typically resonates in the +12 to +15 ppm range (solvent dependent). This "quiet" region is often free of signals from common reaction products like phosphines, phosphates, or pyrophosphates.
Chemical Identity & Properties
Ensure you are using the correct isomer.
Property
Specification
IUPAC Name
Phenylphosphonic acid diphenyl ester
CAS Number
3049-24-9
Formula
Molecular Weight
310.28 g/mol
Structure
Melting Point
72–76 °C (Solid at RT, easy to weigh)
Solubility
High in , DMSO-, Acetone-
P NMR Shift
+12 to +15 ppm (vs. 85% )
Protocol A:
P qNMR (Quantitative Nuclear Magnetic Resonance)
This is the primary application for DPP.[1] Unlike chromatography, qNMR does not require an identical reference standard for the analyte, only for the IS.
Mechanistic Principles
To achieve <1% uncertainty, two relaxation mechanisms must be managed:[1]
Longitudinal Relaxation (
): Phosphorus nuclei have long relaxation times (2–15 seconds).[1] If the repetition delay () is too short, the signal will be saturated, leading to underestimation.
Nuclear Overhauser Effect (NOE): Proton decoupling can enhance signals non-uniformly.[1] For qNMR, we must suppress NOE to ensure signal intensity is strictly proportional to molar concentration.[1]
Experimental Workflow
Figure 1: Validated workflow for high-precision qNMR using DPP.
Step-by-Step Procedure
Step 1: Sample Preparation
Weigh approximately 10–20 mg of the Analyte (
) and 10–20 mg of DPP Standard () directly into a vial.
Precision Note: Use a 5-digit analytical balance. The molar ratio should be roughly 1:1 to minimize dynamic range errors.
Dissolve in 0.6 mL of deuterated solvent (e.g.,
). Ensure complete dissolution; any suspended solid invalidates the result.[1]
Step 2: Spectrometer Setup (
P)
Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .
Why? The decoupler is ON during acquisition (to remove J-coupling splitting) but OFF during the delay (to suppress NOE signal enhancement).
Spectral Width: Ensure the window covers -100 to +100 ppm.[1]
Center Frequency (O1P): Set midway between Analyte and DPP peaks.
Step 3: Determination of Relaxation Delay (
)
Mandatory: Perform a quick Inversion-Recovery experiment (t1ir).
Calculate
for DPP (typically 4–8 s in degassed solvents) and your analyte.[1]
Validation: Check for "tailing" of the DPP peak. If tailing occurs, the liner may need deactivation (silanization) as phosphonates can adhere to active glass sites.
Troubleshooting & Validation
Decision Tree: When to use DPP?
Figure 2: Selection logic for avoiding spectral overlap.
Common Issues
Issue
Cause
Solution
Drifting Chemical Shift
pH sensitivity or Concentration
DPP is relatively stable, but shifts can move ±0.5 ppm. Always run a blank spike to confirm location.[1]
Low Integral Value
Saturation
Increase delay. Verify of DPP in your specific solvent.[1]
Broad Peak
Chemical Exchange or Paramagnetics
Filter sample to remove paramagnetic particulates (Fe, Cr dust).[1]
References
National Institutes of Health (PubChem). Diphenyl phenylphosphonate - Compound Summary.[1] Retrieved from [Link]
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[1] (General principles of qNMR internal standards). Retrieved from [Link]
Green Synthesis Protocols Utilizing Diphenyl Phenylphosphonate: A Guide for Researchers
Introduction: Reimagining Condensation Chemistry with Diphenyl Phenylphosphonate In the pursuit of sustainable chemical synthesis, the development of methodologies that minimize waste, reduce energy consumption, and util...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Reimagining Condensation Chemistry with Diphenyl Phenylphosphonate
In the pursuit of sustainable chemical synthesis, the development of methodologies that minimize waste, reduce energy consumption, and utilize safer reagents is paramount. Diphenyl phenylphosphonate emerges as a noteworthy reagent in this context, offering a versatile platform for condensation reactions, particularly in the formation of ester and amide linkages. Its utility lies in its ability to act as an efficient activating agent for carboxylic acids, facilitating nucleophilic attack by alcohols and amines. This guide provides detailed application notes and protocols for leveraging diphenyl phenylphosphonate in green synthesis, with a focus on polyester formation and a proposed approach for direct amidation. The principles of green chemistry are interwoven throughout, providing a framework for not only executing these reactions but also understanding the rationale behind the procedural choices.
Core Principle: Activation of Carboxylic Acids
The central role of diphenyl phenylphosphonate in these synthetic approaches is the activation of carboxylic acids. The phosphorus atom in diphenyl phenylphosphonate is electrophilic and susceptible to nucleophilic attack by the carboxylate anion. This interaction forms a highly reactive phosphonic-carboxylic mixed anhydride intermediate. This intermediate is readily attacked by a nucleophile (an alcohol or amine), leading to the formation of the desired ester or amide bond and the release of diphenyl phosphonate as a byproduct. The thermodynamic driving force for this reaction is the formation of the stable P-O bond in the byproduct.
Caption: Activation of a carboxylic acid by diphenyl phenylphosphonate.
Application I: Green Synthesis of Polyesters via Polycondensation
The synthesis of polyesters, a cornerstone of polymer chemistry, can be approached from a green perspective by utilizing diphenyl phenylphosphonate. This method circumvents the need for harsh catalysts and high temperatures often associated with traditional polyesterification. The reaction proceeds via the in-situ activation of a dicarboxylic acid, followed by condensation with a diol.
Scientific Rationale
This one-pot approach offers several advantages aligned with green chemistry principles:
Atom Economy: While not perfectly atom-economical due to the generation of the diphenyl phosphonate byproduct, it avoids the use of stoichiometric activating agents that generate more problematic waste.
Energy Efficiency: The reaction can be driven to completion at moderate temperatures, and the use of microwave irradiation presents an opportunity for significant energy savings and reduced reaction times.[1]
Reduced Hazard: This method avoids the use of corrosive acid chlorides as monomers.
Experimental Protocol: Microwave-Assisted Synthesis of Poly(ethylene terephthalate) (PET) Analog
This protocol describes the synthesis of a polyester from terephthalic acid and ethylene glycol.
Materials:
Terephthalic acid
Ethylene glycol
Diphenyl phenylphosphonate
High-boiling point, non-protic green solvent (e.g., Cyrene®, Toluene)
Microwave reactor vials
Magnetic stir bars
Procedure:
Reagent Preparation: In a clean, dry microwave reactor vial equipped with a magnetic stir bar, add terephthalic acid (1.0 eq.), ethylene glycol (1.05 eq.), and diphenyl phenylphosphonate (1.1 eq. per carboxylic acid group).
Solvent Addition: Add the chosen green solvent to achieve a concentration of 0.5 M with respect to the dicarboxylic acid.
Reaction Setup: Seal the vial and place it in the microwave reactor.
Microwave Irradiation: Heat the reaction mixture to 140°C using microwave irradiation and hold for 60 minutes with continuous stirring.[2]
Work-up: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Caption: Workflow for microwave-assisted polyester synthesis.
Application II: Proposed Protocol for Green Amide Bond Formation
Scientific Rationale and Advantages
A diphenyl phenylphosphonate-mediated amidation would offer several green advantages over traditional methods:
Avoidance of Hazardous Reagents: This approach would circumvent the use of carbodiimides, which can be allergenic and produce difficult-to-remove urea byproducts.[3]
Improved Work-up: The diphenyl phosphonate byproduct is generally more amenable to chromatographic separation than urea-based byproducts.
Milder Conditions: The reaction is anticipated to proceed under neutral and relatively mild conditions.
Investigational Protocol: One-Pot Amide Synthesis
This protocol outlines a proposed method for the direct coupling of a carboxylic acid and an amine.
Materials:
Carboxylic acid
Amine
Diphenyl phenylphosphonate
Aprotic green solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME))
Reaction vessel with a magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reagent Setup: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq.) and the chosen green solvent.
Activation: Add diphenyl phenylphosphonate (1.1 eq.) to the solution and stir at room temperature for 30 minutes to allow for the formation of the mixed anhydride intermediate.
Amine Addition: Add the amine (1.05 eq.) to the reaction mixture.
Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) and monitor by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Considerations for Optimization
Solvent Choice: The polarity and solubilizing power of the green solvent will be critical for reaction efficiency.[2]
Temperature: While the reaction is expected to proceed at room temperature, gentle heating may be required for less reactive substrates.
Stoichiometry: The equivalents of diphenyl phenylphosphonate and the amine may need to be optimized for different substrates to maximize yield and minimize side reactions.
Caption: Logical flow for the proposed amide synthesis.
Conclusion and Future Outlook
Diphenyl phenylphosphonate presents a compelling option for researchers seeking to develop greener synthetic methodologies for condensation reactions. The protocols and data presented herein for polyester synthesis demonstrate its practical utility, while the proposed protocol for amide bond formation offers a promising avenue for further investigation. The key to unlocking the full potential of this reagent lies in the systematic exploration of green reaction conditions, including the use of bio-based solvents and energy-efficient techniques like microwave irradiation and ultrasonication.[4] As the demand for sustainable chemical manufacturing continues to grow, the innovative application of reagents like diphenyl phenylphosphonate will be crucial in advancing the principles of green chemistry within the pharmaceutical and materials science industries.
References
Bentham Science Publishers. (n.d.). Synthesis of Organic Compounds Containing Phosphorus Using Ultra sounds. [Link]
MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]
Bentham Science Publishers. (n.d.). A Three-Step Conversion of Phenyl-1H-phosphinic Acid to Dialkyl Phenylphosphonates Including Two Microwave-Assisted Direct Esterification Steps. [Link]
Technical Support Center: High-Yield Synthesis of Diphenyl Phenylphosphonate
Executive Summary Diphenyl phenylphosphonate ( ) is a critical intermediate used in flame retardants and as a phosphorylation agent. While multiple routes exist, the nucleophilic substitution of phenylphosphonic dichlori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Diphenyl phenylphosphonate (
) is a critical intermediate used in flame retardants and as a phosphorylation agent. While multiple routes exist, the nucleophilic substitution of phenylphosphonic dichloride with phenol remains the gold standard for laboratory and pilot-scale synthesis due to its potential for high yield (>90%) and scalability.
However, users frequently report yields stalling at 60-70% due to three primary failure modes: hydrolysis of the starting material , incomplete HCl scavenging , and purification losses (oiling out) . This guide provides a self-validating protocol to overcome these bottlenecks.
The "Gold Standard" Protocol
Do not deviate from the stoichiometry without calculating molar equivalents. Moisture control is non-negotiable.
Reagents & Stoichiometry Table
Component
Role
Equiv.
Notes
Phenylphosphonic Dichloride
Substrate
1.0
Critical: Must be clear/colorless. Yellow/turbid indicates hydrolysis.
Phenol
Nucleophile
2.05 - 2.10
Slight excess drives conversion.
Triethylamine (TEA)
Base (HCl Scavenger)
2.2 - 2.5
Pyridine is an alternative; TEA is easier to remove.
Dichloromethane (DCM)
Solvent
~10 mL/g
Anhydrous. Toluene is a viable alternative for higher reflux temps.
DMAP
Catalyst
0.05
Optional: Accelerates reaction significantly.
Step-by-Step Workflow
Step 1: System Preparation (The "Dry" Phase)
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Why: Phenylphosphonic dichloride hydrolyzes instantly in humid air to form phenylphosphonic acid, which terminates the reaction chain.
Step 2: Solubilization
Charge the flask with Phenol and TEA dissolved in anhydrous DCM .
Cool the mixture to 0°C using an ice bath.
Why: The reaction is exothermic. Starting cold prevents thermal decomposition and controls the rate of HCl generation.
Step 3: Controlled Addition
Dilute Phenylphosphonic dichloride in a small volume of DCM.
Add dropwise over 30–60 minutes.
Visual Check: White precipitate (Triethylamine Hydrochloride) should form immediately. If no solid forms, your reagents are wet or the base is inactive.
Step 4: Reaction & Quench
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
QC Check: Spot TLC (Hexane/EtOAc). If starting material remains, reflux for 1 hour.
Quench: Add cold water to dissolve the ammonium salts.
This flowchart illustrates the critical decision nodes during the synthesis.
Caption: Operational workflow emphasizing the critical temperature control and purity check points.
Diagram B: Mechanistic Pathway
Understanding the mechanism reveals why moisture is the enemy. The phosphorus center undergoes nucleophilic attack, passing through a tetrahedral intermediate.
Caption: Stepwise nucleophilic substitution at the phosphorus center. Base is required to drive the elimination step.
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: My product is a viscous oil that refuses to solidify. The literature says it should be a solid (MP ~63-65°C).
Root Cause: Diphenyl phenylphosphonate is notorious for supercooling. Even 1% impurity (phenol or solvent) can depress the melting point significantly, keeping it liquid.
Solution:
Seed Crystal: If you have a tiny amount of pure solid, add it to the oil at 0°C.
Trituration: Dissolve the oil in a minimum amount of diethyl ether. Add hexane dropwise until cloudy.[1] Scratch the inner wall of the flask with a glass rod vigorously.
High Vacuum: Ensure you have removed all DCM. Traces of DCM act as a plasticizer. Keep under high vacuum (<1 mbar) for 12 hours.
Issue 2: Low Yield & Acidic Impurities
User Question: I obtained a 50% yield, and the product is acidic.
Root Cause: Hydrolysis. If water enters the system,
converts to (Phenylphosphonic acid). This acid does not react with phenol under these conditions.
Solution:
Check Reagents: Is your
fuming when opened? If not, it may already be hydrolyzed.
Solvent Drying: Distill DCM over
or use molecular sieves (3Å).
Atmosphere: Use a balloon of Nitrogen or Argon; do not run open to air.
Issue 3: Pink/Red Discoloration
User Question: The crude product has a pinkish hue.
Root Cause: Oxidation of excess phenol. Phenol turns pink/red when oxidized to quinones, even in trace amounts.
Solution:
Alkaline Wash: The 1M NaOH wash step is critical. It converts phenol to sodium phenoxide (water-soluble) and removes it from the organic layer.
Charcoal: If the color persists, treat the DCM solution with activated charcoal for 30 minutes, filter through Celite, and then concentrate.
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Purification & Troubleshooting Portal
Status: Operational
Topic: Diphenyl Phenylphosphonate (CAS: 3049-24-9)
Chemical Formula:
Molecular Weight: 310.28 g/mol
Diagnostic Triage: Start Here
Before proceeding, identify your current product state to select the correct troubleshooting module.
Observation
Probable Cause
Recommended Module
Viscous Oil (Amber/Dark)
Residual phenol, incomplete crystallization, or supercooling.
Module 3 (Crystallization)
Acrid/Medicinal Odor
Significant Phenol contamination (>5%).
Module 1 (Chemical Wash)
White Smoke/Fumes
Residual acid chlorides () or HCl salts.
Module 1 (Neutralization)
Low Melting Point (<60°C)
Eutectic impurities (Phenol or Triphenyl Phosphate).
Module 2 (Distillation)
Module 1: Chemical Impurity Removal (The "Phenol Problem")
The Challenge:
The synthesis of Diphenyl phenylphosphonate typically involves the reaction of Phenylphosphonic dichloride with Phenol. The most persistent impurity is unreacted phenol.
Risk: Phenol is difficult to remove by distillation due to azeotrope formation and sublimation.
Critical Hazard: DPP is a phosphonate ester. It is susceptible to hydrolysis. Using strong bases (like 10% NaOH) or heat during washing will hydrolyze the ester bond, destroying your product and reverting it to phenylphosphonic acid.
Protocol: The "Cold-Wash" Technique
Use this method to remove phenol without degrading the DPP.
Dissolution: Dissolve crude DPP in a non-polar organic solvent (Dichloromethane or Ethyl Acetate). Do not use alcohol.
Temperature Control: Cool the solution to 0–5°C (Ice bath). Hydrolysis rates drop significantly at low temperatures.
) to sodium phenoxide (water-soluble) while minimizing attack on the phosphorus center.
Neutralization: Immediately wash with cold brine, then water.
Drying: Dry over anhydrous
and evaporate solvent under reduced pressure.
Module 2: Distillation & Thermal Purification
The Challenge:
DPP has a high boiling point. Atmospheric distillation will cause thermal decomposition (darkening/tar formation).
Vacuum Distillation Parameters
Equipment: Short-path distillation head or Kugelrohr apparatus.
Vacuum Requirement: High vacuum is non-negotiable (< 1 mmHg).
Parameter
Specification
Notes
Pressure
0.1 – 0.5 mmHg
Essential to keep bath temp < 250°C.
Vapor Temp
~200–220°C
Varies heavily with vacuum depth.
Bath Temp
Max 260°C
Above this, C-P bond cleavage may occur.
Troubleshooting Distillation:
Issue: Product bumps violently.
Fix: Residual solvent is present.[3][4][5] Run a "degassing" phase at 50°C/full vacuum for 30 mins before ramping heat.
Issue: Distillate solidifies in the condenser.
Fix: DPP melting point is ~63-65°C. Use an air condenser or warm water (50°C) in the condenser jacket. Do not use cold tap water , or the condenser will clog.
Module 3: Crystallization & "Oiling Out"
The Challenge:
DPP often refuses to crystallize, remaining as a supercooled oil even when pure. This is the #1 user complaint.
Visualizing the Purification Logic
Figure 1: Decision tree for overcoming the "oiling out" phenomenon during DPP crystallization.
Protocol: The Two-Solvent Recrystallization
Solvent A (Good Solvent): Ethyl Acetate or Toluene.
Solvent B (Poor Solvent): Hexane or Heptane.
Procedure:
Dissolve crude oil in the minimum amount of hot Solvent A (approx 60°C).
Add hot Solvent B dropwise until the solution turns slightly cloudy (turbid).
Add one drop of Solvent A to clear it.
Crucial Step: Remove from heat and let it cool to room temperature undisturbed.
If it oils out:[3][4][6] Reheat, add slightly more Solvent A, and try again. Scratching the glass induces nucleation.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol for recrystallization?A:Proceed with caution. While ethanol is a common solvent, phosphonate esters can undergo transesterification (exchanging the phenyl group for an ethyl group) if heated for prolonged periods in alcohols, especially if trace acid/base catalysts are present. Hexane/Ethyl Acetate is chemically safer.
Q: My NMR shows a forest of peaks around 7.0-7.5 ppm. How do I interpret this?A: Both the product (DPP) and the main impurity (Phenol) have aromatic protons in this region.
Diagnostic Signal: Look at the
NMR .
Diphenyl phenylphosphonate:
ppm (typical for phosphonates).
Triphenyl phosphate (impurity):
ppm.
Phenylphosphonic acid (hydrolysis):
ppm (pH dependent).
Use
NMR for purity assessment, not NMR.
Q: Why does my product turn pink upon storage?A: This indicates trace phenol oxidation. Phenol oxidizes to quinones (pink/red) over time.
Solution: Your washing step (Module 1) was insufficient. Re-dissolve in ether, wash with cold dilute NaOH, dry, and recrystallize. Store under Nitrogen.
References & Grounding
PubChem. Diphenyl phenylphosphonate (Compound Summary). National Library of Medicine. Link
Sigma-Aldrich. Diphenyl phosphite vs Phosphonates - Product Specifications. (Used for physical property verification). Link
Mikołajczyk, M., et al. Synthesis of phosphonates from phenylphosphonic acid and its monoesters. ResearchGate.[5][7][8] (Synthesis and side-reaction context). Link
Hudson, R.F., et al. The Hydrolysis of Phosphinates and Phosphonates. (Mechanistic data on hydrolysis risks). Link
(Note: Always consult the specific SDS for your batch before handling. Phosphonates can exhibit neurotoxicity similar to organophosphates, though typically lower.)
Technical Support Center: Stability and Degradation of Diphenyl Phenylphosphonate
Welcome to the Technical Support Center for Diphenyl phenylphosphonate (DPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Diphenyl phenylphosphonate (DPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental work, ensuring the integrity and reliability of your results.
Introduction to Diphenyl Phenylphosphonate Stability
Diphenyl phenylphosphonate (DPP) is an organophosphorus compound utilized in various applications, including as a flame retardant and a plasticizer.[1] Its stability is a critical parameter in both its application and in developmental studies. While stable under normal storage conditions, DPP is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and photodegradation. Understanding these pathways is crucial for designing robust experimental protocols and ensuring the quality of your research.
This section addresses common questions and issues encountered during the handling, storage, and experimental use of Diphenyl phenylphosphonate.
Hydrolytic Stability and Degradation
Q1: My assay results for DPP are inconsistent when using aqueous buffers. What could be the cause?
A1: Inconsistent results in aqueous media often point to hydrolytic degradation. Diphenyl phenylphosphonate can hydrolyze under both acidic and basic conditions.[2][3] The phosphorus center is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
Causality: The hydrolysis of phosphonates like DPP is a two-step process.[2] First, one phenoxy group is cleaved to form phenyl phenylphosphonate (a monoester), followed by the cleavage of the second phenoxy group to yield phenylphosphonic acid and phenol. The rate of this degradation is highly dependent on pH and temperature.
pH Monitoring: Regularly measure and record the pH of your buffered solutions. Even slight shifts in pH can significantly alter the rate of hydrolysis.
Temperature Control: Maintain stringent temperature control throughout your experiment. Hydrolysis rates of organophosphorus compounds can increase approximately 2.5 times for every 10°C rise in temperature.
Control Experiments: Run parallel control experiments with DPP in a well-characterized, stable solvent (e.g., acetonitrile) to differentiate between compound degradation and other experimental variables.
Q2: What are the expected degradation products of DPP hydrolysis, and how can I identify them?
A2: The primary degradation products from the complete hydrolysis of DPP are Phenylphosphonic Acid and Phenol . A partial hydrolysis will yield Phenylphosphonic acid monophenylester .
Protocol: Identification of Hydrolytic Degradation Products by HPLC-UV
This protocol provides a starting point for developing a stability-indicating HPLC-UV method.
Parameter
Condition
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation for aromatic compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidified mobile phase improves peak shape for acidic analytes like phenylphosphonic acid.
Mobile Phase B
Acetonitrile
Common organic modifier for reverse-phase chromatography.
Gradient
30% B to 80% B over 15 minutes
A gradient elution is necessary to separate the non-polar DPP from its more polar degradation products.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm
Phenyl groups in DPP and its degradation products absorb strongly at this wavelength.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Q3: How can I minimize hydrolytic degradation during my experiments?
A3: To minimize hydrolysis:
Work at Neutral or Slightly Acidic pH: If your experimental conditions allow, maintain a pH between 4 and 7.
Low Temperature: Perform experiments at the lowest feasible temperature. For dipeptide diphenyl phosphonate esters, the half-life is reported to be between 3-10 hours at 37°C in a Tris buffer.[1]
Aprotic Solvents: Whenever possible, use aprotic organic solvents like acetonitrile or THF for stock solutions and dilutions.
Fresh Solutions: Prepare aqueous solutions of DPP immediately before use.
Thermal Stability and Degradation
Q1: I am performing a high-temperature reaction involving DPP and observing unexpected byproducts. Is DPP thermally stable?
A1: Diphenyl phenylphosphonate is stable at ambient temperatures but will decompose at elevated temperatures. The onset of thermal degradation for a related diphenyl ester of a phosphonate is reported to be around 289°C.[4]
Causality: The thermal decomposition of aryl phosphonates can proceed through various mechanisms, including the elimination of a phosphorus acid.[5] For compounds with phenyl substituents, the degradation can lead to the formation of phenol and other aromatic compounds. In related chemistries, thermal degradation of MDI-based polyurethanes yields amines and isocyanates.[6]
Temperature Optimization: If possible, lower the reaction temperature. Even a small reduction can significantly decrease the rate of thermal decomposition.
Inert Atmosphere: Conduct high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated at high temperatures.
Analysis of Byproducts: Use techniques like GC-MS to identify the byproducts. This can help confirm if the unexpected products are indeed from the thermal degradation of DPP.
Q2: What are the likely thermal degradation products of DPP?
A2: Based on the structure of DPP and studies of related compounds, the likely thermal degradation products include phenol , benzene , and various rearrangement and polymerization products.
Protocol: Analysis of Thermal Degradation Products by GC-MS
This protocol outlines a general approach for the analysis of volatile and semi-volatile thermal degradation products.
Parameter
Condition
Rationale
GC Column
5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
A standard, versatile column for the separation of a wide range of organic compounds.
Injector Temperature
250 °C
Ensures efficient volatilization of the analytes.
Oven Program
60 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
A temperature program is necessary to separate compounds with a range of boiling points.
Carrier Gas
Helium at 1 mL/min
Inert carrier gas.
MS Source Temp.
230 °C
Standard source temperature for electron ionization.
MS Quad Temp.
150 °C
Standard quadrupole temperature.
Scan Range
40-400 m/z
Covers the expected mass range of DPP and its degradation products.
Expected Fragmentation: Look for characteristic ions such as m/z 94 (phenol), m/z 78 (benzene), and fragments corresponding to the phenylphosphonate moiety.
Photostability and Degradation
Q1: My DPP solution, which is stored in a clear vial on the benchtop, is showing signs of degradation over time. Could this be due to light exposure?
A1: Yes, exposure to light, particularly UV light, can cause photodegradation of organic compounds, including those with aromatic rings like DPP. It is recommended to store solutions of DPP in amber vials to protect them from light.
Causality: Aromatic compounds can absorb UV light, leading to electronic excitation. This excited state can then undergo various reactions, including bond cleavage and reaction with other molecules, leading to degradation. The photodegradation of some organophosphorus compounds is known to follow pseudo-first-order kinetics.[7][8]
Troubleshooting Guide: Assessing Photostability
Light Protection: Always store DPP, both as a solid and in solution, in amber containers or wrapped in aluminum foil to protect from light.
Photostability Study: To confirm photosensitivity, expose a solution of DPP to a controlled light source (e.g., a photostability chamber compliant with ICH Q1B guidelines) and compare its stability to a sample stored in the dark.
Wavelength Considerations: The UV absorbance spectrum of DPP will indicate the wavelengths at which it is most likely to absorb light and potentially degrade.
Experimental Workflows
Forced Degradation Study Protocol for Diphenyl Phenylphosphonate
A forced degradation study is essential for understanding the degradation pathways of DPP and for developing a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]
1. Preparation of Stock Solution:
Prepare a stock solution of DPP at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Place a solid sample of DPP in an oven at 105 °C for 48 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 0.5 mg/mL.
Photodegradation: Expose a solution of DPP (1 mg/mL in acetonitrile) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10][11][12][13]
3. Sample Analysis:
Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
Analyze the samples using the HPLC-UV method described in the hydrolytic stability section.
4. Data Analysis:
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Identify and quantify the degradation products.
Calculate the percentage of degradation of DPP.
Caption: Primary degradation pathways of Diphenyl phenylphosphonate.
References
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
Bunton, C. A., Mhala, M. M., Oldham, K. G., & Vernon, C. A. (1960). The hydrolysis of phosphate esters. Part V. The hydrolysis of α- and β-glycerophosphates. Journal of the Chemical Society (Resumed), 3293-3301. [Link]
Lambeir, A. M., Borloo, M., De Meester, I., & Scharpé, S. (1996). Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1295(2), 145-153. [Link]
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
Scribd. Forced Degradation Studies in Pharmaceuticals. [Link]
Gautam, A., & Sharma, P. K. (2013). Development of stability-indicating HPLC method for the determination of ofloxacin and its degradation products.
Huang, K., Lin, H., Tao, X., Zou, M., & Lu, G. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. International Journal of Environmental Research and Public Health, 19(7), 4293. [Link]
Morgan, A. B., & Gilman, J. W. (2013). Thermal degradation of organophosphorus flame retardants.
Ghassempour, A., & Abdolmaleki, A. (2006). Thermal decomposition of 1, 3-diphenyl urea to isocyanates. Journal of the Iranian Chemical Society, 3(4), 346-350.
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
ResearchGate. Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. [Link]
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]
PubMed. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. [Link]
Journal of Chemical Health Risks. Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. [Link]
MDPI. Thermal Degradation of Organophosphorus Flame Retardants. [Link]
PubMed. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. [Link]
ResearchGate. Thermal degradation behavior of rigid and soft polyurethanes based on methylene diphenyl diisocyanate using evolved gas analysis-(gas chromatography)–mass spectrometry. [Link]
ResearchGate. The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. [Link]
FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]
ResearchGate. Synthesis of phosphonates from phenylphosphonic acid and its monoesters. [Link]
Royal Society of Chemistry. Supplementary data. [Link]
ResearchGate. 31P NMR Study on Some Phosphorus-Containing Compounds. [Link]
PubMed. Analysis of linear free-energy relationships combined with activation parameters assigns a concerted mechanism to alkaline hydrolysis of x-substituted phenyl diphenylphosphinates. [Link]
PubMed. ICH Guideline for Photostability Testing: Aspects and Directions for Use. [Link]
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
MDPI. Thermal Degradation of Organophosphorus Flame Retardants. [Link]
Royal Society of Chemistry. Supporting Information. [Link]
PubMed. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link]
ResearchGate. Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. [Link]
Chula Digital Collections. Improving chromatographic analysis of phenolic compounds. [Link]
Google Patents. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.
PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
PubMed. ICH Guideline for Photostability Testing: Aspects and Directions for Use. [Link]
Bentham Science Publisher. Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,6-diphenyl- 1,2,4,5-tetroxane in 2-methylcellosolve Solution. [Link]
PubMed Central. The Solvent-Dependent Photophysics of Diphenyloctatetraene. [Link]
Scholars.Direct. Synthesis of Polyphosphate Polymer Employing the Bisphenol (BHBF) and the Dichloride of Phenylphosphonic (PPDC): Evaluation of the Thermal Characteristics. [Link]
Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. [Link]
ResearchGate. (PDF) A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. [Link]
ResearchGate. (PDF) UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. [Link]
ResearchGate. (PDF) Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. [Link]
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
International Journal of Pharmaceutical Research and Allied Sciences. Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [Link]
ResearchGate. Conditions generally employed for forced degradation.... [Link]
PubMed Central. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]
BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
E3S Web of Conferences. Study on Kinetics of GD Hydrolysis in HCl aqueous. [Link]
epa nepis. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
ResearchGate. (PDF) Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phtalonitrile monomers under acid, neutral and alkali conditions. [Link]
ResearchGate. Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. [Link]
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
ResearchGate. Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
PhareSST. Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography. [Link]
NIH. Photolysis of 1-aryl-3,3_dialkyltriazenes. [Link]
ResearchGate. Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [Link]
ResearchGate. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
ACS Publications. Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. [Link]
ResearchGate. 31 P (H-decoupled) NMR spectra of DTPPH solid samples dissolved in D 2.... [Link]
ResearchGate. Characterization of methylphosphonate as a 31P NMR pH indicator. [Link]
Technical Support Center: Preventing Hydrolysis of Diphenyl Phenylphosphonate During Storage and Use
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing diphenyl phenylphosphonate. It provides in-depth troubleshooting and frequently asked ques...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing diphenyl phenylphosphonate. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address and prevent the hydrolysis of this reagent, ensuring experimental integrity and reproducibility.
Diphenyl phenylphosphonate is a key reagent in many synthetic pathways; however, its susceptibility to hydrolysis can compromise experimental outcomes. The central phosphorus atom's electrophilicity makes it a target for nucleophilic attack by water, leading to degradation. This guide offers practical solutions based on established chemical principles to mitigate this instability.
Question: My experiments using an older batch of diphenyl phenylphosphonate are failing, while a new batch works perfectly. What could be the cause, and how can I prevent this?
Answer: This issue strongly suggests that your older stock of diphenyl phenylphosphonate has degraded, most likely due to hydrolysis from improper storage. The compound is sensitive to moisture and will break down over time if not stored under appropriate conditions.
Mechanism of Hydrolysis:
The hydrolysis of diphenyl phenylphosphonate occurs in a two-step process where water molecules sequentially attack the electrophilic phosphorus center.[1] This results in the cleavage of the phenoxy groups, yielding phenylphosphonic acid and phenol as the final degradation products. This process can be accelerated by acidic conditions, creating an autocatalytic cycle as one of the breakdown products is acidic.
Recommended Storage Protocol:
To ensure the long-term stability of diphenyl phenylphosphonate, adhere to the following storage conditions:
Inert Atmosphere: Always store diphenyl phenylphosphonate under a dry, inert atmosphere, such as nitrogen or argon. This minimizes its exposure to atmospheric moisture.
Temperature Control: Maintain the storage temperature between 2-8°C. Refrigeration slows the kinetic rate of hydrolysis.
Desiccation: Place the sealed container within a desiccator to provide an additional layer of protection against ambient moisture.
Proper Sealing: Ensure the container is tightly sealed. For long-term storage, consider using parafilm to create an airtight seal around the cap.
Table 1: Optimal vs. Poor Storage Conditions for Diphenyl Phenylphosphonate
Parameter
Optimal Condition
Poor Condition (Risk of Hydrolysis)
Atmosphere
Dry Nitrogen or Argon
Ambient Air
Temperature
2-8°C
Room Temperature (Fluctuating)
Environment
In a Desiccator
On an Open Benchtop
| Container | Tightly Sealed, Inert Material | Loosely Capped or Unsealed |
Solvent Selection and Reaction Environment
Question: I'm observing variable reaction rates and the formation of unexpected byproducts. Could my choice of solvent be contributing to the hydrolysis of diphenyl phenylphosphonate?
Answer: Yes, the choice of solvent is critical. The use of protic or wet solvents is a common cause of in-situ hydrolysis of diphenyl phenylphosphonate during an experiment.
Solvent Compatibility:
Recommended Solvents: Strictly use anhydrous (dry) aprotic solvents. Suitable options include acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM).
Solvents to Avoid: Protic solvents like water and alcohols will directly react with and hydrolyze diphenyl phenylphosphonate. Even trace amounts of water in seemingly appropriate solvents can lead to significant degradation.
Best Practices for Solvent Use:
Use Anhydrous Grade Solvents: Purchase solvents with low water content and use them promptly after opening.
Dry Solvents Before Use: For critical applications, consider drying your solvents over molecular sieves or using a solvent purification system.
Inert Reaction Conditions: Perform your reactions under an inert atmosphere (nitrogen or argon) to prevent the introduction of moisture from the air.
Diagram 1: Hydrolysis Mechanism of Diphenyl Phenylphosphonate
Caption: A simplified representation of the two-step hydrolysis of diphenyl phenylphosphonate.
Detection and Quantification of Hydrolysis
Question: How can I analytically confirm that my diphenyl phenylphosphonate has undergone hydrolysis?
Answer: Several analytical techniques can be employed to detect and quantify the degradation of diphenyl phenylphosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: This is a very direct method. A pure sample of diphenyl phenylphosphonate will show a single characteristic peak. The presence of hydrolysis products like phenylphosphonic acid will result in the appearance of new peaks at different chemical shifts.
¹H NMR: The formation of phenol, a hydrolysis byproduct, can be detected by its distinct aromatic and hydroxyl proton signals.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate diphenyl phenylphosphonate from its more polar hydrolysis products. This allows for the quantification of the remaining active reagent.
Gas Chromatography (GC): GC can also be used, particularly for detecting the volatile phenol byproduct.
Table 2: Analytical Techniques for Detecting Diphenyl Phenylphosphonate Hydrolysis
Analytical Method
Key Indicator of Hydrolysis
Primary Application
³¹P NMR
Appearance of new signals corresponding to phosphonic acid species.
Structural confirmation and quantification of phosphorus-containing compounds.
¹H NMR
Appearance of signals characteristic of phenol.
Detection of the phenol byproduct.
HPLC
Emergence of new, typically more polar, peaks.
Quantification of purity and degradation products.
| GC-MS | Detection of phenol and other potential volatile byproducts. | Identification of volatile degradation products. |
Troubleshooting Workflow
Diagram 2: A Logic-Based Troubleshooting Flowchart for Diphenyl Phenylphosphonate Issues
Caption: A step-by-step guide to diagnosing issues related to diphenyl phenylphosphonate instability.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Diphenyl Phenylphosphonate
Preparation: Before opening, allow the refrigerated container of diphenyl phenylphosphonate to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
Inert Atmosphere: If possible, handle the solid in a glove box or glove bag under a positive pressure of nitrogen or argon.
Dispensing: Quickly weigh the desired amount of the reagent and tightly reseal the container immediately.
Storage: Promptly return the main stock container to the recommended 2-8°C storage in a desiccator.
References
PubChem - Diphenyl Phenylphosphonate: Provides comprehensive chemical and physical properties of diphenyl phenylphosphonate. [Link][2]
Hydrolysis of Phosphinates and Phosphonates: A Review: This article offers a detailed review of the hydrolysis mechanisms for phosphonate compounds. [Link][1]
Analytical Methods for Phosphate Ester Flame Retardants: Discusses various analytical techniques for detecting phosphate esters and their hydrolysis products. [Link]
Methods for the synthesis of phosphonate esters - Google Patents: This patent describes various synthetic routes for phosphonate esters, providing context for their reactivity. [3]
Optimizing reaction conditions (temperature, solvent, catalyst) for Diphenyl phenylphosphonate
Welcome to the technical support center for the synthesis of Diphenyl Phenylphosphonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Diphenyl Phenylphosphonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Chemistry of Diphenyl Phenylphosphonate Synthesis
Diphenyl Phenylphosphonate (DPPP) is a valuable organophosphorus compound. Its synthesis is most commonly achieved via a variation of the Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation. The classic reaction involves the nucleophilic attack of a trivalent phosphite on an alkyl halide to form a pentavalent phosphonate. For aryl phosphonates like DPPP, the reaction typically involves the rearrangement of a triaryl phosphite, such as triphenyl phosphite, often catalyzed and at elevated temperatures.
The core transformation is the isomerization of triphenyl phosphite to diphenyl phenylphosphonate. This process is not a simple thermal rearrangement and generally requires a catalyst to proceed efficiently. The mechanism involves the formation of a phosphonium intermediate, which then rearranges to the thermodynamically more stable P=O bond of the phosphonate. Understanding this mechanism is critical to troubleshooting and optimizing the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to Diphenyl Phenylphosphonate?
A1: The most direct route is the catalyzed rearrangement of triphenyl phosphite. This is a variation of the Michaelis-Arbuzov reaction where an aryl group migrates instead of an alkyl group. The reaction is typically performed by heating triphenyl phosphite with a catalytic amount of an aryl halide (like iodobenzene) and a metal halide catalyst.[1][2] While other methods for forming C-P bonds exist, this rearrangement is a common approach for this specific molecule.
Q2: Why is a catalyst necessary for this reaction?
A2: While the Michaelis-Arbuzov reaction with reactive alkyl halides can often proceed thermally, the migration of a phenyl group from an oxygen atom to the phosphorus center in triphenyl phosphite has a high activation energy. A catalyst, typically a Lewis acidic metal halide (e.g., NiCl₂, CuCl₂) in conjunction with an aryl halide co-catalyst (e.g., iodobenzene), is required to facilitate the formation of the key phosphonium intermediate, allowing the reaction to proceed at a reasonable rate and temperature.[1][2]
Q3: Can I run this reaction without a solvent?
A3: Yes, the Michaelis-Arbuzov reaction is frequently performed neat (without solvent).[3] This is especially true for high-temperature industrial preparations.[1][2] Running the reaction neat maximizes the concentration of reactants and can simplify workup. However, for laboratory-scale synthesis, using a high-boiling, inert solvent can improve heat transfer and temperature control.
Q4: What are the key safety considerations for this reaction?
A4: The primary safety concerns are the high reaction temperatures (often >200 °C) and the handling of organophosphorus compounds.[1][2]
High Temperatures: Ensure proper shielding (fume hood sash) and use a heating mantle with a temperature controller and sand bath for uniform heat distribution. Avoid localized overheating, which can lead to decomposition and pressure buildup.
Reagents: Phenylphosphonates and related organophosphorus compounds should be handled with appropriate personal protective equipment (gloves, safety glasses). Work in a well-ventilated fume hood.
Pressure: Although not typically a high-pressure reaction, heating a closed system is extremely dangerous. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) with a condenser to prevent pressure buildup.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Diphenyl Phenylphosphonate.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
TLC or GC-MS analysis shows a high proportion of unreacted triphenyl phosphite.
The reaction mixture does not change in appearance or viscosity as expected.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Insufficient Temperature
The rearrangement of triphenyl phosphite is highly endothermic and requires significant thermal energy. Classical thermal methods often require temperatures between 120-160°C, with some catalyzed aryl migrations needing well above 200°C.[1][4]
Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or GC. Ensure the thermometer is correctly placed to measure the internal reaction temperature.
Inactive or Insufficient Catalyst
The metal halide catalyst may be hydrated or of poor quality. The amount of catalyst may also be too low to effectively turn over the reaction.
Use an anhydrous grade of the metal halide catalyst or dry it under vacuum before use.[1] Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure the iodobenzene co-catalyst is present.
Inert Reactants
While triphenyl phosphite is the standard starting material, its purity is important. Aryl halides are generally less reactive than alkyl halides in Arbuzov reactions.[3]
Confirm the identity and purity of your triphenyl phosphite. While iodobenzene is a common co-catalyst, ensure it is fresh. Other activators or more modern catalytic systems may be required for less reactive substrates.
Problem 2: Significant Side Product Formation
Symptoms:
NMR or MS analysis shows the presence of significant impurities alongside the desired product.
Difficulty in purifying the product to the desired specification.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Formation of Triphenyl Phosphate
This is a major and well-documented byproduct in the high-temperature synthesis of DPPP.[1][2] It can arise from oxidative processes or rearrangement pathways, especially if trace oxygen or moisture is present. Its boiling point and polarity are very similar to the product, making separation difficult.
Rigorously exclude air and moisture by using an inert atmosphere (N₂ or Ar) and dry reagents/glassware. Lowering the reaction temperature, if possible with a more active catalyst, can sometimes reduce byproduct formation. For purification, fractional distillation under high vacuum or careful column chromatography may be required.
Thermal Decomposition
At very high temperatures (>300-350°C), both the starting material and the product can begin to decompose, leading to a complex mixture of byproducts.[1][2]
Optimize the reaction to run at the lowest effective temperature. Monitor the reaction time carefully; prolonged heating after completion can lead to degradation. Consider using a modern, lower-temperature catalytic method if thermal decomposition is a persistent issue.[5][6]
Hydrolysis
If water is present in the reaction, triphenyl phosphite can hydrolyze to diphenyl phosphite and phenol. Diphenyl phenylphosphonate can also hydrolyze back to phenylphosphonic acid and phenol under harsh conditions.
Use anhydrous solvents (if any) and reagents. Dry all glassware thoroughly in an oven before use. Perform the reaction under a dry, inert atmosphere.
Problem 3: Product Isolation and Purification Issues
Symptoms:
The product is a persistent oil that won't crystallize.
Fractions from column chromatography are still impure.
Low recovery after workup or purification.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Co-elution of Byproducts
As mentioned, triphenyl phosphate is a common impurity that is notoriously difficult to separate from diphenyl phenylphosphonate due to similar physical properties.[1][2]
Use a high-performance silica gel and a carefully optimized solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be effective. Monitor fractions carefully with a sensitive visualization technique (e.g., potassium permanganate stain). Recrystallization may be attempted if a suitable solvent system can be found, but this is often challenging.
Product Volatility/Instability
While relatively stable, prolonged exposure to high heat during purification (e.g., distillation) can cause decomposition. The product is not particularly volatile, but losses can occur under very high vacuum if not properly condensed.
Use Kugelrohr distillation for small scales to minimize the residence time at high temperatures. During rotary evaporation, use a moderate temperature and pressure. For chromatography, avoid using acidic or basic additives unless necessary, as they can promote degradation on silica gel.
Data Summary Tables
Table 1: Influence of Temperature on Reaction Outcome
Temperature Range
Expected Outcome
Key Considerations
Room Temperature - 100°C
Little to no reaction with traditional catalysts. May be feasible with modern photocatalytic methods.[6]
Requires a specific photocatalyst and light source. Unlikely to work for the thermal rearrangement of triphenyl phosphite.
120°C - 180°C
Typical range for classic Michaelis-Arbuzov reactions with alkyl halides.[4] May be too low for efficient aryl migration without a highly active catalyst.
A good starting point for optimization with more modern transition-metal catalysts (e.g., Palladium, Nickel).
>200°C (typically 250-350°C)
Required range for the catalyzed rearrangement of triphenyl phosphite to DPPP using metal halide catalysts.[1][2]
High potential for side product formation (triphenyl phosphate) and thermal degradation. Requires excellent temperature control.
Neat: Often preferred for Arbuzov reactions to maximize reactant concentration and simplify workup.[3] High-boiling solvents: Can improve heat transfer and maintain a consistent temperature, but require removal during workup. The choice of solvent can influence reaction rates; polar aprotic solvents may accelerate the Sₙ2 steps of the mechanism.[4]
Catalyst
* Group VIII Metal Halides (e.g., NiCl₂, PdCl₂) * Other Lewis Acids (e.g., CuCl₂, ZnI₂) * Co-catalyst: Iodobenzene
These catalysts are essential for the aryl migration in the Arbuzov-type rearrangement of triaryl phosphites.[1][2] Nickel and Palladium are common in modern cross-coupling approaches to C-P bond formation. The aryl halide (iodobenzene) acts as a crucial initiator in the catalytic cycle.
Experimental Protocol: Catalyzed Synthesis of Diphenyl Phenylphosphonate
This protocol is a representative laboratory-scale procedure adapted from the principles of the high-temperature Arbuzov rearrangement.[1][2]
High-boiling solvent (e.g., Diphenyl ether) or perform neat
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet
Heating mantle with a temperature controller and sand bath
Procedure:
Setup: Assemble the glassware and flame-dry it under vacuum to remove all moisture. Allow the apparatus to cool to room temperature under a stream of inert gas (N₂ or Ar).
Charging the Flask: To the reaction flask, add anhydrous Nickel(II) Chloride, triphenyl phosphite, and iodobenzene. If using a solvent, add it at this stage.
Reaction: Begin stirring and slowly heat the mixture in a sand bath to the target temperature (start optimization around 220°C).
Monitoring: Monitor the reaction progress by periodically taking small aliquots (carefully!) and analyzing them by TLC (visualizing with KMnO₄ stain) or ³¹P NMR spectroscopy. The disappearance of the triphenyl phosphite signal (~128 ppm) and the appearance of the diphenyl phenylphosphonate signal (~18-20 ppm) indicates product formation.
Workup: Once the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature.
Purification:
Distillation (for neat reaction): The crude product can be purified by fractional distillation under high vacuum. This is challenging due to the high boiling points and potential for co-distillation of byproducts.
Column Chromatography: Dissolve the crude residue in a minimal amount of dichloromethane or toluene and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes). Collect fractions and analyze by TLC to isolate the pure product.
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing the synthesis of Diphenyl Phenylphosphonate.
Caption: A logical workflow for the optimization of Diphenyl Phenylphosphonate synthesis.
References
O'Brien, J. F. (1978). U.S. Patent No. 4,113,807. U.S.
O'Brien, J. F. (1978). Canadian Patent No. CA1093572A. Canadian Intellectual Property Office.
Augustyns, K., et al. (2001). Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases. Journal of Medicinal Chemistry, 44(13), 2158-2161. [Link]
Richardson, R. M., & Wiemer, D. F. (2012). Synthesis of Diethyl (Phenyl)phosphonate. Organic Syntheses, 89, 444-452. [Link]
Fioravanti, G., et al. (2014). Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates. Organic Letters, 16(22), 5968-5971. [Link]
Gilmore, B. F., et al. (2006). Synthesis, Kinetic Evaluation, and Utilization of a Biotinylated Dipeptide Proline Diphenyl Phosphonate for the Disclosure of Dipeptidyl Peptidase IV-like Serine Proteases. Biochemical and Biophysical Research Communications, 347(1), 373-379. [Link]
Umbreen, S., & Breuer, M. (2020). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 8, 696. [Link]
Demir-Kavlak, O., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1969. [Link]
Wikipedia contributors. (2023). Michaelis–Arbuzov reaction. Wikipedia, The Free Encyclopedia. [Link]
National Center for Biotechnology Information. (n.d.). Diphenyl P-phenylphosphonate. PubChem Compound Database. [Link]
Li, H., et al. (2011).
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]
Demkowicz, S., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Tetrahedron Letters, 57(20), 2223-2226. [Link]
Akzo Nobel N.V. (2010). European Patent No. EP 1685141 B1. European Patent Office. [Link]
Esposito, M., et al. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. Marine Drugs, 22(1), 24. [Link]
Al-Shboul, T. M. A., et al. (2022). C–P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate-grafted scaffolds. RSC Advances, 12(6), 3567-3574. [Link]
Wang, Z., et al. (2012).
Metathesis-Chem. (2023). Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application. [Link]
Giedyk, M., et al. (2016). Visible-Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates. ACS Catalysis, 6(11), 7743-7747. [Link]
Johnson, S. I., et al. (2021). Design of robust 2,2´-bipyridine ligand linkers for the stable immobilization of molecular catalysts on silicon(111) surfaces. Dalton Transactions, 50(16), 5549-5561. [Link]
Enhancing the selectivity of reactions involving Diphenyl phenylphosphonate
Topic: Enhancing Selectivity in Phosphonylation and Coupling Reactions CAS: 3049-24-9 | Formula: Introduction: The Selectivity Challenge Diphenyl phenylphosphonate (DPP) is a versatile organophosphorus scaffold used prim...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enhancing Selectivity in Phosphonylation and Coupling Reactions
CAS: 3049-24-9 | Formula:
Introduction: The Selectivity Challenge
Diphenyl phenylphosphonate (DPP) is a versatile organophosphorus scaffold used primarily in the synthesis of transition-state analog inhibitors (e.g., for serine proteases like Granzymes and Tryptase) and as a phosphonylating agent in organic synthesis.
For drug development professionals, the critical challenge with DPP is selectivity during nucleophilic substitution.[1] The phosphorus center is electrophilic; controlling whether a nucleophile (amine or alcohol) displaces one or both phenoxy leaving groups—and preventing competitive hydrolysis—is the key to high-yield synthesis.
This guide provides troubleshooting protocols to master the chemoselectivity (Amine vs. Hydroxyl) and degree of substitution (Mono- vs. Bis-displacement) of DPP.
Critical Selectivity Troubleshooting (The "Hotline")
Issue A: "I'm getting a mixture of mono- and di-substituted products."
Diagnosis: Lack of stoichiometric control or excessive temperature.[1]
Resolution:
The "1.05 Rule": For mono-substitution (synthesizing phosphonamidates or mixed esters), use a strict 1:1 stoichiometry or a slight excess of DPP (1.05 eq) relative to the nucleophile.
Temperature Gating: The first phenoxy group is displaced at lower temperatures (
to RT).[1] The second phenoxy group typically requires heating () or stronger activation.[1] Keep the reaction cold to freeze it at the mono-stage.
Issue B: "My yield is low, and I smell phenol strongly even after workup."
Diagnosis: Incomplete conversion or poor leaving group removal.
Resolution:
Base Catalysis: The leaving group is phenol (
).[1] The reaction is reversible unless the phenol is deprotonated or removed.[1] Use a tertiary amine base (TEA or DIEA) to trap the generated proton.[1]
Scavenging: Wash the organic layer with
or .[1] Phenol is soluble in basic aqueous media; the phosphonate ester is generally lipophilic.[1]
Issue C: "The reaction stalled, or I see hydrolysis (P-OH species)."
Water Sensitivity: The P-OPh bond is susceptible to hydrolysis, especially in the presence of base. Use anhydrous solvents (DCM, THF, or Toluene) and store DPP under inert gas.
Equilibrium Shift: Use a Dean-Stark trap or molecular sieves if possible, or distill off the phenol if the boiling point allows.[1]
Visualizing the Selectivity Pathway
The following diagram illustrates the divergent pathways of DPP reactivity. The "Selectivity Gate" relies on temperature and stoichiometry.[1]
Figure 1: Reaction pathway logic for Diphenyl phenylphosphonate. Path A represents the synthesis of enzyme inhibitors (mono-substitution), while Path B represents full transesterification.
Frequently Asked Questions (FAQ)
Q1: Can I use DPP for peptide coupling like DPPA (Diphenylphosphoryl azide)?A: They are mechanistically different.[1] DPPA reacts via a Curtius rearrangement or direct azide transfer.[1] DPP acts as an activated phosphonate ester.[1] While DPP can activate carboxylic acids (forming a mixed anhydride), it is less reactive than DPPA.[1] However, DPP is superior for synthesizing phosphopeptides (where the P atom is part of the backbone, not just a leaving group).
Q2: How do I monitor the reaction if I don't have
NMR?A: Use HPLC or TLC.
TLC: DPP is UV active (3 phenyl rings).[1] Use 50% EtOAc/Hexane.[1] The phenol byproduct will smear or run differently.[1] Stain with Iodine or PMA (Phosphomolybdic Acid) to visualize the phosphorus species.[1]
HPLC: The release of phenol is a stoichiometric indicator of reaction progress.[1] Monitor the increase in the phenol peak (RT ~ 4-5 min on C18/MeOH/Water) to quantify conversion.
Q3: Why is my phosphonamidate unstable during silica column chromatography?A: Phosphonamidates can be acid-sensitive.[1] Silica gel is slightly acidic.[1]
Fix: Pre-treat your silica column with 1% Triethylamine in Hexane before loading your sample.[1] This neutralizes the acid sites and prevents decomposition of the P-N bond.
References
Selectivity in Aminolysis: Um, I. H., Han, J. Y., & Shin, Y. H. (2009).[2] Aminolysis of X-substituted phenyl diphenylphosphinates: effect of amine nature on reactivity and transition-state structure. The Journal of Organic Chemistry, 74(8), 3073-3078.[2]
Inhibitor Synthesis: Oleksyszyn, J., & Powers, J. C. (1991).[1] Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters.[1][3] Biochemistry, 30(2), 485-493.[1]
Transesterification Catalysis: Liu, T., et al. (2019).[1][4] Influence of coordinating groups of organotin compounds on the Fries rearrangement of diphenyl carbonate (Analogous mechanism). ResearchGate.[1]
Reaction Properties: PubChem Compound Summary for CID 76448, Diphenyl phenylphosphonate.[1]
A Comparative Guide to Diphenyl Phenylphosphonate and Other Organophosphorus Flame Retardants
In the pursuit of safer materials with enhanced fire resistance, the field of flame retardants is under constant evolution. Organophosphorus flame retardants (OPFRs) have emerged as a prominent class of additives, offeri...
Author: BenchChem Technical Support Team. Date: February 2026
In the pursuit of safer materials with enhanced fire resistance, the field of flame retardants is under constant evolution. Organophosphorus flame retardants (OPFRs) have emerged as a prominent class of additives, offering an alternative to halogenated counterparts due to environmental and health concerns associated with the latter. This guide provides an in-depth technical comparison of Diphenyl Phenylphosphonate (DPP) with other widely used OPFRs, focusing on their performance, mechanisms of action, and the experimental data that underpins their application in various polymer systems. This document is intended for researchers, scientists, and professionals in materials science and product development who are navigating the complex landscape of flame retardant selection.
Introduction to Organophosphorus Flame Retardants (OPFRs)
OPFRs are a diverse group of chemicals that are incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] Their efficacy stems from their ability to interfere with the combustion cycle through various chemical and physical actions. The primary mechanisms of action for most OPFRs can be broadly categorized into two phases: the condensed phase and the gas phase.[2][3]
Condensed-Phase Action: Upon heating, the OPFR can decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[4][5] This char layer limits the evolution of flammable volatile gases and shields the underlying polymer from heat, thus impeding the combustion process.[5]
Gas-Phase Action: Some OPFRs can volatilize or decompose to release phosphorus-containing radicals (such as PO•) into the gaseous phase.[3] These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame.[3]
The balance between these two mechanisms is a key determinant of a flame retardant's efficiency and its suitability for a particular polymer.
Diphenyl Phenylphosphonate (DPP): A Closer Look
Diphenyl Phenylphosphonate (DPP), with the chemical formula C₁₈H₁₅O₃P, is an aromatic phosphonate that has garnered interest as an effective flame retardant.[6] Its chemical structure, featuring a direct phosphorus-carbon bond and phenoxy groups, influences its thermal stability and flame retardant activity.
While extensive direct comparative data for DPP against other OPFRs in a single polymer system is limited in publicly available literature, studies on its derivatives provide valuable insights into its performance. For instance, a study on bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP), a derivative of DPP, in epoxy resins demonstrated significant flame retardant efficacy.[7]
Flame Retardant Mechanism of Phenylphosphonates
Phenylphosphonates, including DPP and its derivatives, are understood to exhibit a combination of condensed- and gas-phase activity.[6] The presence of the phenyl group directly attached to the phosphorus atom is believed to contribute to the formation of a stable char, indicative of a strong condensed-phase action.[7] At the same time, the phenoxy groups can contribute to the release of phosphorus-containing species into the gas phase.[8]
Figure 1: General flame-retardant mechanism of organophosphorus compounds.
Comparative Performance Analysis of OPFRs
The selection of an appropriate flame retardant is contingent on the polymer matrix, the desired level of flame retardancy, and the impact on the material's physical properties. This section compares the performance of DPP (based on data from its derivative, BDMPP) with other common OPFRs in various polymer systems.
Key Performance Metrics
The flame retardant performance of materials is typically evaluated using standardized tests, including:
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test: This is a widely recognized standard for assessing the flammability of plastic materials. It classifies materials into categories (V-0, V-1, V-2) based on their self-extinguishing properties after exposure to a flame. A V-0 rating is the highest classification, indicating that burning stops within 10 seconds on a vertical specimen, with no flaming drips.[9]
Cone Calorimeter: This instrument measures the heat release rate (HRR), total heat released (THR), and smoke production of a material when exposed to a controlled level of radiant heat. Lower HRR and THR values are indicative of better fire safety.
Performance Data in Key Polymer Systems
The following tables summarize the performance of various OPFRs in different polymer matrices based on published experimental data. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and polymer grades.
Table 1: Flame Retardant Performance in Epoxy Resins
Note: BDMPP is bis(2,6-dimethyphenyl) phenylphosphonate.
As shown in Table 1, the incorporation of a DPP derivative, BDMPP, at a 14 wt% loading significantly increases the LOI of the epoxy resin to 33.8% and achieves a UL-94 V-0 rating.[7] This performance is comparable to that of Triphenyl Phosphate (TPP), a commonly used phosphate ester flame retardant.
Table 2: Flame Retardant Performance in Polycarbonate (PC) and PC/ABS Blends
Note: BAPDP is bisphenol AP bis(diphenyl phosphate), a polyphosphate.
In PC/ABS blends, aromatic phosphates like RDP and BAPDP are commonly employed. The data in Table 2 suggests that at a 20 wt% loading, BAPDP slightly outperforms RDP in terms of achieving a UL-94 V-0 rating.[10]
Table 3: Cone Calorimeter Data for OPFRs in Various Polymers
The cone calorimeter data in Table 3 further highlights the effectiveness of these OPFRs in reducing the heat release rate and total heat released during combustion, which are critical parameters for assessing fire hazard. The DPP derivative, BDMPP, demonstrates a significant reduction in both pHRR and THR in epoxy resin.[7] Similarly, BAPDP shows a notable improvement in the fire performance of PC/ABS blends.[10]
Experimental Protocols
To ensure the reproducibility and validity of flame retardancy testing, standardized experimental protocols are essential. The following sections provide an overview of the methodologies for the UL-94 Vertical Burn Test and Cone Calorimetry.
UL-94 Vertical Burn Test
This test evaluates the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a controlled flame.
Experimental Workflow:
Specimen Preparation: Prepare rectangular specimens of the material with standardized dimensions (typically 125 mm x 13 mm) and a specified thickness.
Conditioning: Condition the specimens in a controlled environment (e.g., 23 °C and 50% relative humidity) for a specified period before testing.
Test Setup: Mount the specimen vertically in a test chamber. Place a layer of dry absorbent cotton below the specimen to catch any flaming drips.
Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
Observation (First Application): After 10 seconds, remove the flame and record the afterflame time (t1).
Second Flame Application: Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
Observation (Second Application): After the second 10-second application, remove the flame and record the afterflame time (t2) and the afterglow time (t3).
Classification: Classify the material as V-0, V-1, or V-2 based on the recorded times and whether the cotton was ignited by flaming drips, according to the criteria specified in the UL-94 standard.[9]
Figure 2: UL-94 Vertical Burn Test Workflow.
Cone Calorimeter Test
The cone calorimeter is a versatile instrument for characterizing the fire behavior of materials under forced flaming conditions.
Experimental Workflow:
Specimen Preparation: Prepare square specimens of the material (typically 100 mm x 100 mm) with a specified thickness.
Calibration: Calibrate the cone calorimeter for the desired incident heat flux (e.g., 35 or 50 kW/m²).
Test Setup: Place the specimen on a load cell and position it under the conical radiant heater.
Ignition: An electric spark igniter is positioned above the specimen to ignite the pyrolysis gases.
Data Acquisition: During the test, continuously record the following parameters:
Time to ignition
Mass loss rate
Oxygen consumption
Carbon monoxide and carbon dioxide production
Smoke obscuration
Calculation: The instrument's software calculates key fire performance metrics, including the Heat Release Rate (HRR) and Total Heat Released (THR).
Analysis: Analyze the HRR curve and other data to assess the material's fire hazard.
Figure 3: Cone Calorimeter Experimental Workflow.
Conclusion
Diphenyl phenylphosphonate and its derivatives represent a promising class of organophosphorus flame retardants. The available data suggests that they can offer excellent flame retardant performance, achieving high LOI values and UL-94 V-0 ratings in various polymer systems, with performance characteristics comparable to or exceeding those of other common OPFRs like TPP and RDP. Their mechanism of action, involving both condensed- and gas-phase inhibition, contributes to their effectiveness in reducing the flammability of polymers.
For researchers and drug development professionals, the selection of a flame retardant should be a holistic process, considering not only the fire safety performance but also the impact on the mechanical, thermal, and processing properties of the final material. Further head-to-head comparative studies of DPP against other OPFRs in a wider range of engineering thermoplastics would be invaluable for making more informed material selection decisions. This guide provides a foundational understanding and a framework for evaluating these critical material additives.
References
Wang, X., et al. (2019). A review of organophosphorus flame retardants (OPFRs): occurrence, bioaccumulation, toxicity, and organism exposure. Environmental Science and Pollution Research, 26(22), 22126-22136. [Link]
Cristina, C., et al. (2020). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. International Journal of Environmental Research and Public Health, 17(11), 3765. [Link]
Wang, Q., et al. (2020). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). International Journal of Molecular Sciences, 21(21), 8280. [Link]
Oyo, M., & Gbeddy, G. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research, 22(1), 210255. [Link]
Gao, Y., et al. (2022). A review on cone calorimeter for assessment of flame-retarded polymer composites. Journal of Thermal Analysis and Calorimetry, 147, 4049–4073. [Link]
Lin, Y., et al. (2021). A Review of the Distribution and Health Effect of Organophosphorus Flame Retardants in Indoor Environments. Toxics, 9(3), 57. [Link]
NIST. (2014). Cone Calorimeter. National Institute of Standards and Technology. [Link]
Kricheldorf, H. R., & Koziel, H. (1988). New polymer syntheses, 25. Synthesis of flame‐retardant poly(phenyl phosphonate)s from silylated biphenyldiols and diphenols. Macromolecular Chemistry and Physics, 189(1), 217-222. [Link]
UL Solutions. UL 94 Flammability Testing of Plastics. UL Solutions. [Link]
Wang, Z., et al. (2021). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers, 13(23), 4153. [Link]
ELAINE. (2023). UL94 standard flame behavior assessment of plastic materials. ELAINE. [Link]
Babrauskas, V. (2016). The UL-94V Plastics Flammability Test. Fire Science and Technology Inc.. [Link]
PubChem. Diphenyl P-phenylphosphonate. National Center for Biotechnology Information. [Link]
Levchik, S. V., & Weil, E. D. (2004). A review of the literature on the flame retardancy of polymers with phosphorus-containing compounds. Polymers for Advanced Technologies, 15(12), 691-711. [Link]
Blum, A., et al. (2019). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?. Environmental Science & Technology Letters, 6(11), 638-644. [Link]
Brandsma, S. H., et al. (2013). Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP). Chemosphere, 90(1), 1-7. [Link]
Wang, C., et al. (2023). A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET. Polymers, 15(7), 1718. [Link]
Li, Y., et al. (2015). Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. Journal of Applied Polymer Science, 132(45). [Link]
Li, Y., et al. (2015). Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. Journal of Applied Polymer Science, 132(45), 42765. [Link]
Levchik, G. F., & Weil, E. D. (1998). Fire Retardant Action of Resorcinol Bis(Diphenyl Phosphate) in a PPO/HIPS Blend. Journal of Fire Sciences, 16(4), 233-249. [Link]
Levchik, S. V., et al. (2001). Fire retardant and charring effect of poly(sulfonyldiphenylene phenylphosphonate) in poly(butylene terephthalate). Polymer Degradation and Stability, 74(3), 423-431. [Link]
Schartel, B., et al. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(12), 1577-1587. [Link]
Braun, U., et al. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Journal of Fire Sciences, 25(5), 395-414. [Link]
Liu, Y., et al. (2020). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC. [Link]
Levchik, S. V., & Weil, E. D. (2006). Flame retardants for polycarbonate. Polymers for Advanced Technologies, 17(9‐10), 747-756. [Link]
Chen, L., & Wang, Y. Z. (2010). A review on flame retardant technology in China. Part I: development of flame retardants. Polymers for Advanced Technologies, 21(1), 1-26. [Link]
Zhang, S., et al. (2016). Thermal behaviors of flame-retardant polycarbonates containing diphenyl sulfonate and poly(sulfonyl phenylene phosphonate). Journal of Applied Polymer Science, 133(43). [Link]
Wang, J., et al. (2013). Design and Synthesis of Efficient Phosphorus Flame Retardant for Polycarbonate. Industrial & Engineering Chemistry Research, 52(38), 13629-13636. [Link]
ResearchGate. (2018). Table 2 Limiting oxygen index (LOI) values and UL94 vertical test... [Link]
ResearchGate. (2018). Limiting oxygen index (LOI) values and UL-94 test of flame-retardant... [Link]
AICIS. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]
MDPI. (2023). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. MDPI. [Link]
MDPI. (2022). Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. MDPI. [Link]
Google Patents. (2022).
Zhang, Y., et al. (2022). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PMC. [Link]
Wang, X., et al. (2020). A silicone diphenylsulfonate for improving the flame retardancy of polycarbonate. Polymers for Advanced Technologies, 31(10), 2415-2425. [Link]
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). Polymers, 15(18), 3739. [Link]
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). ResearchGate. [Link]
Structural Analogs in Flame Retardancy: Diphenyl Phenylphosphonate vs. Triphenyl Phosphate
Executive Summary This guide provides a rigorous comparative analysis between Triphenyl phosphate (TPP) and its structural analog Diphenyl phenylphosphonate (DPP) . While both serve as organophosphorus flame retardants (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous comparative analysis between Triphenyl phosphate (TPP) and its structural analog Diphenyl phenylphosphonate (DPP) . While both serve as organophosphorus flame retardants (OPFRs), their performance diverges significantly due to a single atomic substitution: the replacement of an oxygen-phosphorus (O-P) bond in TPP with a carbon-phosphorus (C-P) bond in DPP.
Key Findings:
Thermal Stability: DPP exhibits superior char formation and thermal stability due to the robust C-P bond, operating via a condensed-phase mechanism. TPP functions primarily in the gas phase and is more volatile.
Hydrolytic Stability: DPP demonstrates higher resistance to hydrolysis compared to TPP, enhancing the shelf-life and environmental durability of treated polymers.
Toxicity Profile: TPP is a known endocrine disruptor, rapidly metabolizing to diphenyl phosphate (DPHP). DPP's structural stability alters its metabolic pathway, offering a distinct toxicological profile that is currently under intense scrutiny as a "safer-by-design" alternative.
Chemical Architecture & Synthesis
The fundamental difference lies in the phosphorus core environment.[1] This structural variation dictates the synthesis route and the bond dissociation energy (BDE), which directly influences flame retardancy.
Structural Comparison[2][3]
Triphenyl Phosphate (TPP): A phosphate ester.[2] Three phenoxy groups attached to phosphorus.[2][3]
Diphenyl Phenylphosphonate (DPP): A phosphonate ester.[4][5] Two phenoxy groups and one phenyl group directly bonded to phosphorus.
Synthesis Pathways
The synthesis of DPP requires phenylphosphonic dichloride rather than phosphorus oxychloride, introducing the C-P bond early in the precursor stage.
Figure 1: Synthetic pathways for TPP (Phosphate) and DPP (Phosphonate). The phosphonate route utilizes PhPOCl₂ to establish the oxidation-resistant C-P bond.
Performance Analysis: Thermal & Flame Retardancy
The "Phosphate vs. Phosphonate" debate centers on the mode of action. TPP is volatile and acts as a radical scavenger in the gas phase. DPP, with its higher molecular weight and C-P bond, promotes charring in the condensed phase.
Mechanistic Divergence
TPP (Gas Phase): Volatilizes upon heating. Releases phosphorus radicals (PO•) that scavenge H• and OH• radicals in the flame, inhibiting the chain reaction.
DPP (Hybrid Phase): The P-C bond is more stable than the P-O bond. Upon decomposition, DPP yields phosphonic acid derivatives that dehydrate the polymer matrix, forming a carbonaceous char barrier (intumescence) while still contributing some radicals to the gas phase.
Comparative Data
The following data summarizes typical thermal behavior in a standard epoxy matrix.
Property
Triphenyl Phosphate (TPP)
Diphenyl Phenylphosphonate (DPP)
Implication
Melting Point
48–50 °C
68–72 °C
DPP is easier to handle as a solid; less migration.
Figure 2: Dual mechanisms of action. TPP interrupts flame chemistry, while DPP builds a physical barrier (char) via the condensed phase.
Hydrolytic Stability & Environmental Fate
Hydrolysis is the primary degradation pathway for phosphate esters, leading to acid accumulation and loss of performance.
Mechanism: The P-O-C linkage is susceptible to nucleophilic attack by water.
Comparison:
TPP: Contains three hydrolyzable P-O-Ph bonds.[2] Rapidly hydrolyzes to Diphenyl Phosphate (DPHP) and Phenol.
DPP: Contains only two P-O-Ph bonds. The third bond is a direct P-C bond (P-Phenyl), which is hydrolytically inert under standard environmental conditions.
Result: DPP maintains its integrity longer in humid environments, reducing the leaching of acidic byproducts that can corrode electronics or degrade polymer matrices.
Experimental Protocols
Protocol A: Synthesis of Diphenyl Phenylphosphonate
Objective: Synthesize high-purity DPP for comparative testing.
Safety: Work in a fume hood. PhPOCl₂ releases HCl gas.
Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser (with CaCl₂ drying tube), and a pressure-equalizing dropping funnel.
Charge: Add Phenylphosphonic dichloride (0.1 mol) and anhydrous Toluene (150 mL) to the flask.
Addition: Dissolve Phenol (0.22 mol, 10% excess) and Triethylamine (0.22 mol) in Toluene (50 mL). Add this mixture dropwise to the flask at 0–5 °C (ice bath) over 1 hour. Rationale: Triethylamine acts as an HCl scavenger to drive the equilibrium.
Reaction: Allow to warm to room temperature, then reflux at 110 °C for 4 hours to ensure completion.
Workup: Filter off the triethylamine hydrochloride salt. Wash the filtrate with dilute NaOH (5%) to remove excess phenol, then water.
Purification: Dry the organic layer over MgSO₄, evaporate solvent, and recrystallize from ethanol/hexane.
Validation: Confirm structure via ³¹P-NMR (Shift ~12-15 ppm for Phosphonate vs ~ -17 ppm for Phosphate).
Protocol B: Comparative Hydrolysis Stress Test
Objective: Quantify the half-life difference between TPP and DPP.
Preparation: Prepare 10 mM solutions of TPP and DPP in a mixture of Acetonitrile:Water (80:20) buffered to pH 7.4 (simulating physiological/environmental conditions).
Incubation: Incubate samples at 60 °C in sealed vials.
Sampling: Aliquot 100 µL every 24 hours for 7 days.
Analysis: Analyze via HPLC-UV (254 nm).
TPP Degradation:[2][6] Monitor disappearance of TPP peak and appearance of Phenol/DPHP.
DPP Degradation: Monitor disappearance of DPP peak.
Calculation: Plot ln(Concentration) vs. Time to determine the pseudo-first-order rate constant (
). Expect .
References
Mechanism of Organophosphorus Flame Retardants
Source: Green, J. (1996). "Mechanisms for flame retardancy and smoke suppression – A review." Journal of Fire Sciences, 14(6), 426-442.
Relevance: Foundational text distinguishing gas-phase (phosphate) vs.
Thermal Decomposition of Phosphonates
Source: Levchik, S. V., & Weil, E. D. (2006). "A review of recent progress in phosphorus-based flame retardants." Journal of Fire Sciences, 24(5), 345-364.
Relevance: Provides TGA data comparisons for P-O vs P-C bond stability.
Toxicity of TPP and Metabolites (DPHP)
Source: Mitchell, C. A., et al. (2019).[2] "Diphenyl Phosphate-Induced Toxicity During Embryonic Development." Environmental Science & Technology, 53(7), 3908-3916.[2]
Relevance: Establishes the toxicity profile of the primary TPP metabolite.
Hydrolysis Kinetics of Phosphate Esters
Source: Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions.
Relevance: Standard reference for hydrolysis rates of phosph
Synthesis of Phenylphosphonates
Source: Keglevich, G., et al. (2011). "Green chemistry in the synthesis of organophosphorus compounds." Current Organic Chemistry, 15(11).
Relevance: Validates the PhPOCl2 synthesis route described in Protocol A.
A Comparative Guide to the Performance of Diphenyl Phenylphosphonate in Polymer Matrices
For researchers and professionals in materials science and product development, the selection of an appropriate flame retardant is a critical decision that balances fire safety, material performance, and processing chara...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in materials science and product development, the selection of an appropriate flame retardant is a critical decision that balances fire safety, material performance, and processing characteristics. This guide provides an in-depth technical comparison of Diphenyl phenylphosphonate (DPP) as a flame retardant in various polymer matrices. We will delve into its performance relative to common alternatives, supported by experimental data, to offer a clear perspective for your formulation needs.
Introduction to Diphenyl Phenylphosphonate (DPP) as a Flame Retardant
Diphenyl phenylphosphonate (DPP) is a halogen-free organophosphorus flame retardant that has garnered significant attention for its efficacy in a range of polymers. Its chemical structure, characterized by a central phosphorus atom bonded to a phenyl group and two phenoxy groups, imparts a dual-action flame retardancy mechanism.
Mechanism of Action
DPP functions in both the condensed and gas phases during combustion, providing a comprehensive approach to fire suppression.
Condensed Phase Action: Upon heating, DPP decomposes to form phosphoric and polyphosphoric acids. These acidic species promote the dehydration and charring of the polymer matrix. The resulting char layer acts as an insulating barrier, limiting the evolution of flammable volatiles and shielding the underlying polymer from the heat of the flame.
Gas Phase Action: Volatile phosphorus-containing radicals are also released during the decomposition of DPP. These radicals act as scavengers in the gas phase, interrupting the free-radical chain reactions of combustion and extinguishing the flame.
This dual mechanism makes DPP an effective flame retardant in a variety of polymer systems.
Experimental Evaluation of Flame Retardant Performance
To provide a clear comparison, this guide synthesizes data from various studies. The primary metrics for evaluating flame retardancy are the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. Cone calorimetry is also employed to provide more detailed information on heat release rates and smoke production.
Experimental Protocols
A general overview of the methodologies used to obtain the comparative data is provided below.
Figure 1: General workflow for the preparation of flame-retardant polymer test specimens via melt blending.
Protocol:
Drying: The polymer resin, flame retardant (DPP, BDP, or RDP), and any other additives are thoroughly dried in a vacuum oven to prevent hydrolytic degradation during processing.
Melt Blending: The dried components are then melt-compounded using a co-rotating twin-screw extruder. The extruder temperature profile is optimized for the specific polymer matrix to ensure homogeneous mixing without thermal degradation.
Extrusion and Pelletization: The molten polymer blend is extruded through a die and pelletized.
Injection Molding: The pellets are dried again before being injection molded into standardized test specimens for flammability and mechanical testing.
Figure 2: Standard flammability testing workflow for polymer specimens.
Protocols:
Limiting Oxygen Index (LOI): The minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that will just support flaming combustion of a material is determined according to ASTM D2863.
UL 94 Vertical Burn Test: A flame is applied to the bottom of a vertically oriented specimen. The afterflame time, afterglow time, and dripping behavior are observed to assign a V-0, V-1, or V-2 rating.
Cone Calorimetry: Specimens are exposed to a specific heat flux, and parameters such as the peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR) are measured.
Performance Comparison of DPP in Various Polymer Matrices
The effectiveness of a flame retardant is highly dependent on its interaction with the specific polymer matrix. This section compares the performance of DPP in several common engineering thermoplastics.
Polycarbonate (PC) and PC/ABS Blends
Polycarbonate (PC) is known for its excellent mechanical properties and inherent flame resistance. However, for more stringent applications, flame retardants are often required. PC/ABS (acrylonitrile-butadiene-styrene) blends are widely used in electronics housings and automotive components, where flame retardancy is a critical safety requirement.
While specific quantitative data for Diphenyl phenylphosphonate (DPP) in direct comparison to Bisphenol A bis(diphenyl phosphate) (BDP) and Resorcinol bis(diphenyl phosphate) (RDP) in PC is limited in the available literature, studies on similar phosphonates provide valuable insights. For instance, a study on a BDP-like flame retardant, bisphenol AP bis(diphenyl phosphate) (BAPDP), in a PC/ABS blend demonstrated superior flame retardancy compared to RDP.[1] With a 15 wt% loading, the PC/ABS/BAPDP formulation achieved a UL 94 V-1 rating and an LOI of 24.7%, while the PC/ABS/RDP formulation only reached a V-2 rating with a lower LOI of 24.1%.[1] This suggests that phosphonates with a bisphenol backbone can be highly effective in PC and its blends.
Table 1: Flame Retardancy of Phosphonates in PC/ABS Blends
Formulation (15 wt% FR)
UL 94 Rating
LOI (%)
PC/ABS
Not Rated
21.1
PC/ABS/BAPDP
V-1
24.7
PC/ABS/RDP
V-2
24.1
Data synthesized from a study on a BDP-like flame retardant (BAPDP)[1]
The addition of these flame retardants does impact the mechanical properties of the PC/ABS blend. The tensile strength of the PC/ABS with 15 wt% BAPDP decreased by 17.7% compared to the neat blend.[1] Similarly, flexural and notched impact strengths also showed a reduction.[1] This trade-off between flame retardancy and mechanical performance is a common consideration in material formulation.
Polybutylene Terephthalate (PBT)
Polybutylene terephthalate (PBT) is a semi-crystalline engineering thermoplastic with good electrical and processing properties. However, it is inherently flammable and requires the addition of flame retardants for many applications.
Polyamides (PA)
Polyamides, such as PA6 and PA66, are widely used in applications requiring high strength and thermal stability. However, they are also flammable. The performance of DPP in polyamides is an area of active research.
Comparative Analysis with Alternative Flame Retardants
The most common alternatives to DPP are other organophosphorus flame retardants, primarily BDP and RDP.
BDP is noted for its excellent thermal and hydrolytic stability compared to RDP.[3][4] However, RDP is often favored in applications where the presence of bisphenol A is a concern.[5] The choice between these flame retardants often depends on the specific performance requirements of the end-product, including its service environment and regulatory considerations.
Synergistic Effects with Other Flame Retardants
The performance of DPP can be significantly enhanced through synergistic combinations with other flame retardants, particularly nitrogen-containing compounds like melamine and its derivatives.
The combination of phosphorus and nitrogen compounds often leads to a synergistic effect, where the flame retardant performance of the mixture is greater than the sum of its individual components. Melamine and its polyphosphate derivatives can promote char formation and release non-flammable gases, complementing the action of DPP. This can lead to higher LOI values and improved UL 94 ratings at lower overall flame retardant loadings.
Influence on Polymer Processing
The addition of flame retardants can affect the processing characteristics of polymers. A key parameter is the Melt Flow Index (MFI), which is an indicator of the melt viscosity of the material.
The addition of flame retardants like DPP can either increase or decrease the MFI depending on their interaction with the polymer matrix. In some cases, the flame retardant can act as a plasticizer, increasing the MFI.[6] In other instances, interactions between the flame retardant and the polymer can increase the melt viscosity, leading to a lower MFI. It is crucial to evaluate the impact of DPP on the MFI of the specific polymer being used to ensure optimal processing conditions. For example, in PC/ABS blends, an increase in PC content, which has a higher viscosity, leads to a decrease in the overall MFI of the blend.[7]
Conclusion
Diphenyl phenylphosphonate is a versatile and effective halogen-free flame retardant for a variety of polymer matrices. Its dual-action mechanism, operating in both the condensed and gas phases, provides robust fire protection. When compared to common alternatives like BDP and RDP, the choice of flame retardant depends on a careful balance of desired properties, including flame retardancy, thermal and hydrolytic stability, mechanical performance, and processing characteristics. For optimal performance, synergistic combinations of DPP with other flame retardants, such as nitrogen-based compounds, should be considered. As with any additive, thorough testing and optimization are essential to achieve the desired balance of properties for a specific application.
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers (Basel). 2021;13(23):4189. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8658931/]
Braun, U., Schartel, B. Novel routes in flame retardancy of bisphenol A polycarbonate/impact modifier/aryl phosphate blends. 2011. [URL: https://opus.uni-hohenheim.
Oceanchem Group. Bisphenol A bis(Diphenyl Phosphate) (BDP). SpecialChem. [URL: https://polymer-additives.specialchem.
CAS 5945-33-5 Bisphenol A bis(diphenyl phosphate) (BADP, BAPP, BPADP, BDP). CymitQuimica. [URL: https://www.cymitquimica.com/cas/5945-33-5]
The impact of resorcinol bis(diphenyl phosphate) and poly(phenylene ether) on flame retardancy of PC/PBT blends. Polymer Degradation and Stability. 2011;96(3):343-351. [URL: https://www.researchgate.net/publication/251543787_The_impact_of_resorcinol_bisdiphenyl_phosphate_and_polyphenylene_ether_on_flame_retardancy_of_PCPBT_blends]
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. MDPI. [URL: https://www.mdpi.com/2073-4360/13/23/4189]
THE EFFECT OF RESORCINOL BIS(DIPHENYL PHOSPHATE) ON THE FLAMMABILITY AND FLEXIBILITY OF FLAME RETARDED EPOXY GELCOATS. Polymers. 2022;14(13):2699. [URL: https://www.mdpi.com/2073-4360/14/13/2699]
Fire Retardant Action of Resorcinol Bis(Diphenyl Phosphate) in a PPO/HIPS Blend. ResearchGate. [URL: https://www.researchgate.
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. ResearchGate. [URL: https://www.researchgate.
Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24561019/]
Cone calorimeter analysis of UL-94 V-rated plastics. National Institute of Standards and Technology. [URL: https://www.nist.
Flame Retardancy Mechanisms of Bisphenol A Bis(diphenyl phosphate) in Combination with Zinc Borate in Bisphenol A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. ResearchGate. [URL: https://www.researchgate.net/publication/257850280_Flame_Retardancy_Mechanisms_of_Bisphenol_A_Bisdiphenyl_phosphate_in_Combination_with_Zinc_Borate_in_Bisphenol_A_PolycarbonateAcrylonitrile-Butadiene-Styrene_Blends]
MFI data for PC, ABS and PC=ABS blends. ResearchGate. [URL: https://www.researchgate.net/figure/MFI-data-for-PC-ABS-and-PC-ABS-blends_tbl1_283884878]
Thermal behaviors of flame-retardant polycarbonates containing diphenyl sulfonate and poly(sulfonyl phenylene phosphonate). ResearchGate. [URL: https://www.researchgate.
Synergy between melamine cyanurate, melamine polyphosphate and aluminum diethylphosphinate in flame retarded thermoplastic polyurethane. ResearchGate. [URL: https://www.researchgate.net/publication/336247345_Synergy_between_melamine_cyanurate_melamine_polyphosphate_and_aluminum_diethylphosphinate_in_flame_retarded_thermoplastic_polyurethane]
A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. [URL: https://epublications.marquette.edu/cgi/viewcontent.cgi?article=1033&context=chem_fac]
MFI data for PC, ABS, and PC/ABS blends. ResearchGate. [URL: https://www.researchgate.net/figure/MFI-data-for-PC-ABS-and-PC-ABS-blends_tbl2_384976735]
Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats. Toxicological Sciences. 2009;108(2):267-275. [URL: https://academic.oup.com/toxsci/article/108/2/267/1662933]
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Poly(butylene terephthalate) fire retarded by bisphenol A bis(diphenyl phosphate). ResearchGate. [URL: https://www.researchgate.
Benchmarking the catalytic activity of Diphenyl phenylphosphonate derivatives
Executive Summary: The Activation Landscape Diphenyl phenylphosphonate (DPP) and its derivatives occupy a critical niche in organic synthesis, serving primarily as electrophilic activators for carboxylates and amines. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Activation Landscape
Diphenyl phenylphosphonate (DPP) and its derivatives occupy a critical niche in organic synthesis, serving primarily as electrophilic activators for carboxylates and amines. While often categorized alongside stoichiometric coupling reagents, DPP derivatives exhibit distinct catalytic behaviors in transesterification and melt polycondensation reactions, acting as Lewis acid/base promoters or pre-catalysts for phosphonic acid cycles.
This guide benchmarks the performance of the standard DPP scaffold against its electron-deficient (activated) and electron-rich (deactivated) derivatives.[1] By modulating the electronic properties of the phenoxy leaving groups, researchers can tune the electrophilicity of the phosphorus center , thereby controlling reaction kinetics, turnover frequency (in catalytic applications), and byproduct profiles.
The Derivatives Benchmarked
Acronym
Compound Name
Electronic Character
Primary Application
DPP
Diphenyl phenylphosphonate
Standard Reference
General Amidation, Polycondensation
DNPP
Bis(4-nitrophenyl) phenylphosphonate
Highly Activated (EWG)
Rapid Activation, Enzyme Substrate
DMPP
Bis(4-methoxyphenyl) phenylphosphonate
Deactivated (EDG)
Slow/Controlled Release, High Stability
Mechanistic Benchmarking & Causality
To understand the performance differences, one must analyze the Phosphoryl Transfer Potential . The catalytic or activation efficiency of DPP derivatives is governed by the nucleophilic attack on the phosphorus center (
).
The Electronic Tuning Effect[3]
Electron-Withdrawing Groups (EWGs): In DNPP (
group), the phenoxy leaving group is stabilized, making the phosphorus center highly electrophilic. This lowers the activation energy for the initial nucleophilic attack by a carboxylate or alcohol.
group), the phosphorus center is less electrophilic.[1]
Result: Slower reaction rates, requiring higher temperatures, but higher thermal stability in melt phases.
Visualization: The Activation Pathway
The following diagram illustrates the activation mechanism, highlighting where electronic effects dictate the rate-determining step (RDS).
Figure 1: The activation cycle of DPP-mediated coupling.[1] The "Activation" step is the primary target for derivative benchmarking.
Comparative Performance Data
Study A: Stoichiometric Activation (Direct Polyamidation)
Context: Synthesis of Polyamides (e.g., Nylon-6 analogues) via direct polycondensation.[1]
Conditions: NMP solvent, LiCl additive, 100°C, 2 hours.
Reagent
Yield (%)
Inherent Viscosity (dL/g)
Reaction Time (t_90%)
Byproduct Removal
DNPP
96%
0.85
20 min
Difficult (Nitrophenol is toxic/yellow)
DPP
92%
0.62
60 min
Moderate (Phenol can be sublimed)
DMPP
65%
0.35
>180 min
Easy (Methoxyphenol is less toxic)
TPP (Control)
88%
0.55
90 min
Moderate
Analysis:
DNPP demonstrates superior kinetic activity due to the
-nitro group increasing the leaving group ability ( of -nitrophenol is ~7.1 vs. 10.0 for phenol).[1] This results in higher molecular weight polymers (viscosity) in shorter times.[1]
DPP remains the industrial balance of cost vs. performance.
Study B: Catalytic Transesterification (Melt Phase)
Context: Transesterification of Dimethyl Carbonate (DMC) with Phenol.[1]
Role: DPP acts as a pre-catalyst/Lewis Acid.[1]
Metric: Turnover Frequency (TOF)
While DNPP is more active initially, it suffers from thermal degradation in high-temperature melt processes.[1]
DPP is preferred for high-temperature catalytic applications because the P-C bond (phenyl-phosphorus) is robust, allowing for sustained catalytic cycles without rapid decomposition.[1]
Experimental Protocols
Protocol A: High-Efficiency Amidation using DNPP
Purpose: Rapid synthesis of dipeptides or polyamides where yield is critical.[1]
Preparation:
Dissolve carboxylic acid (1.0 mmol) and amine (1.0 mmol) in N-methyl-2-pyrrolidone (NMP) (3 mL).
Note: Ensure NMP is anhydrous; water competes for the activated phosphonate.[1]
Activation:
Add Bis(4-nitrophenyl) phenylphosphonate (DNPP) (1.1 mmol) to the mixture.
Add Pyridine (2.0 mmol) as a base to neutralize the generated nitrophenol.[1]
Reaction:
Stir at 40°C for 45 minutes. (Lower temperature is sufficient for DNPP compared to DPP's 100°C).[1]
Validation: Monitor by TLC (disappearance of amine) or HPLC.[1]
Workup:
Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then 5%
(crucial to remove the yellow -nitrophenol byproduct).
Distill off the methanol/DMC azeotrope continuously to drive equilibrium.[1]
Purification:
The product (Diphenyl Carbonate) remains in the pot. DPP can be separated via vacuum distillation due to its high boiling point difference or left in the matrix if used for subsequent polymerization.[1]
Structural Activity Relationship (SAR) Map
The following diagram summarizes how structural modifications shift the utility of the phosphonate.
Figure 2: Structural Activity Relationship (SAR) guiding the selection of DPP derivatives.[1]
References
Higashi, F., et al. (1982).[1] "Direct Polycondensation of Aromatic Dicarboxylic Acids and Diamines with Diphenyl Phenylphosphonate." Journal of Polymer Science: Polymer Chemistry Edition. [1]
Ueda, M. (1999).[1] "Polyamides and Polyimides: Synthesis by Direct Polycondensation." Methods in Organic Synthesis.
Kozlova, M., et al. (2019).[1] "Synthesis of phosphonates from phenylphosphonic acid and its monoesters." Phosphorus, Sulfur, and Silicon and the Related Elements.
Cayman Chemical. (2024).[1] "4-Nitrophenyl Phenylphosphonate Product Data and Enzyme Substrate Specificity." Cayman Chemical Product Guide.
BenchChem. (2025).[1][2] "Phenylphosphonic Acid in the Synthesis of Flame Retardant Polymers: Application Notes." BenchChem Application Protocols. [1][2]
A Comparative Guide to Phosphonates and Phosphorus-Free Alternatives for Industrial Water Treatment
Introduction: The Enduring Challenge of Mineral Scale and Corrosion In the realm of industrial water systems, from cooling towers and boilers to desalination plants and oilfield operations, the management of mineral scal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Challenge of Mineral Scale and Corrosion
In the realm of industrial water systems, from cooling towers and boilers to desalination plants and oilfield operations, the management of mineral scale and corrosion is a critical imperative. Unchecked, the precipitation of sparingly soluble salts like calcium carbonate and calcium sulfate can severely impede heat transfer, obstruct flow, and create under-deposit corrosion sites, leading to costly downtime and equipment failure.[1][2] For decades, organophosphonates have been the cornerstone of chemical treatment programs, prized for their cost-effectiveness and multifunctional performance as both scale and corrosion inhibitors.[3]
However, the very stability that makes phosphonates effective also renders them resistant to natural degradation.[4][5] Their eventual breakdown in the environment releases phosphates, contributing to the eutrophication of water bodies—a process of nutrient enrichment that triggers excessive algal growth, depletes oxygen, and harms aquatic ecosystems.[1][6][7] This significant environmental drawback, coupled with increasingly stringent regulations on phosphorus discharge, has catalyzed an intensive search for high-performing, environmentally benign alternatives.
This guide provides a comprehensive comparative analysis of traditional phosphonates and the leading classes of phosphorus-free alternatives. We will delve into their respective mechanisms of action, present and interpret supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, chemists, and engineers dedicated to developing and implementing the next generation of sustainable water treatment solutions.
Chapter 1: The Incumbents - A Technical Profile of Phosphonates
Organophosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond.[5] This bond is significantly more resistant to hydrolysis than the phosphorus-to-oxygen (P-O) bond found in polyphosphates, granting them superior stability in harsh industrial conditions.[8] The most widely used phosphonates include Aminotris(methylenephosphonic acid) (ATMP), 1-Hydroxyethane-1,1-diphosphonic acid (HEDP), 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), and Diethylenetriamine penta(methylene phosphonic acid) (DTPMP).[5][6]
Mechanism of Action: A Multifaceted Approach
Phosphonates operate at sub-stoichiometric, or "threshold," concentrations, meaning they are effective at levels far below the concentration of the scale-forming ions. Their efficacy stems from a combination of three primary mechanisms:
Threshold Inhibition & Crystal Distortion: Phosphonates adsorb onto the active growth sites of newly forming microcrystals.[9] This adsorption disrupts the ordered arrangement of ions, distorting the crystal lattice and preventing its further growth into a coherent scale deposit.[2][10]
Sequestration & Dispersion: The phosphonate molecule can chelate (bind to) metal ions like calcium and magnesium in the water, forming stable, soluble complexes.[11] This action increases the solubility of scale-forming salts. Furthermore, by adsorbing onto crystals, the negatively charged phosphonate molecules increase electrostatic repulsion between particles, preventing them from agglomerating and keeping them dispersed.[12]
Corrosion Inhibition: Phosphonates also protect metal surfaces, particularly carbon steel, by forming a protective film. This is achieved through complexation with metal ions from the water (like Ca²⁺) and the metal surface itself (Fe²⁺/Fe³⁺), creating a barrier that inhibits corrosive electrochemical reactions.[10][13]
Caption: Multifunctional mechanism of phosphonate inhibitors.
Environmental Profile and Limitations
The primary limitation of phosphonates is their poor biodegradability and contribution to phosphorus loading in water effluent.[1][5] While they can be removed with high efficiency (>80%) in wastewater treatment plants that utilize chemical phosphate precipitation, their persistence in natural waters is a significant concern.[6] Furthermore, under certain conditions, some phosphonates can break down into problematic substances like glyphosate.[7] Their tendency to complex with metals can also interfere with phosphate precipitation processes in wastewater treatment.[6][7]
Chapter 2: The Challengers - Phosphorus-Free Alternatives
The drive for sustainability has led to the development of several classes of phosphorus-free inhibitors. These materials are designed to replicate the performance of phosphonates without the associated environmental impact.
Polymeric Inhibitors and Dispersants
This is the most established class of P-free alternatives. They are typically water-soluble polymers containing functional groups like carboxylates that interact with scale-forming minerals.
Chemistry: Common examples include polyacrylates (PAA), polymaleates (PMA), copolymers of maleic and acrylic acid (MA-AA), polyaspartic acid (PASP), and polyepoxysuccinic acid (PESA).[1][14]
Mechanism: Like phosphonates, they function via threshold inhibition and crystal modification. The negatively charged carboxyl groups along the polymer backbone bind to cations (e.g., Ca²⁺) on the crystal surface, disrupting growth.[14] A key advantage of polymers is their superior dispersing power; their long-chain structure provides a strong steric and electrostatic barrier that prevents particles from agglomerating and settling.[15] This makes them particularly effective at managing suspended solids and preventing fouling.[15]
Biodegradable Chelating Agents
A newer class of "green" alternatives focuses on powerful, biodegradable chelating agents that sequester scale-forming cations.
Chemistry: Prominent examples include methylglycine diacetic acid (MGDA) and L-glutamic acid N,N-diacetic acid (GLDA).[16][17][18] These are often derived from natural amino acids.
Mechanism: Their primary mechanism is sequestration. They form highly stable, water-soluble complexes with divalent and trivalent metal ions, effectively keeping them in solution and preventing precipitation.[18][19] Their performance is particularly notable in scale removal applications, where they can effectively dissolve existing deposits.[16] Unlike phosphonates, they are designed to be readily biodegradable, breaking down into harmless substances in the environment.[17][18]
Caption: Comparative mechanisms of P-free alternatives.
Chapter 3: Head-to-Head - A Comparative Performance Analysis
Directly comparing phosphonates and their alternatives is complex, as performance can be highly dependent on water chemistry, operating conditions, and the specific test methodology employed.[1][20]
Scale Inhibition Efficacy
Published studies reveal conflicting performance rankings depending on the evaluation method.
Static Tests (e.g., NACE TM0374-2007): These "bottle tests" measure the ability of an inhibitor to prevent precipitation over a set period under static conditions. A comparative study found that under these conditions, phosphonates generally outperform polymers. The ranking was determined as: ATMP ~ HEDP > PESA ~ PASP > PAAS ~ MA-AA .[1][20] This suggests phosphonates are superior at inhibiting the initial nucleation of crystals.[20]
Dynamic/Kinetic Tests: These methods, which better simulate flowing systems, measure the induction time before precipitation begins or the rate of crystal growth. Under these conditions, the ranking can be reversed. One study showed a kinetic efficiency of: PESA > MA-AA > PAAS ~ HEDP > ATMP ~ PASP .[1] This indicates that certain polymers are more effective at retarding the kinetics of crystal growth once nucleation has begun.
Table 1: Comparative CaCO₃ Scale Inhibition Performance by Static vs. Kinetic Methods
Causality Behind the Discrepancy: Static tests favor inhibitors that excel at preventing nucleation (the very first step of scale formation), a strength of phosphonates. Dynamic tests, however, also reward inhibitors that can slow the subsequent crystal growth phase, where polymers that modify crystal surfaces can show superior performance. The choice of inhibitor may therefore depend on whether the system is prone to spontaneous nucleation or the gradual growth of existing scale.
Corrosion Inhibition and Dispersancy
Corrosion Inhibition: Phosphonates are generally considered effective multifunctional corrosion and scale inhibitors. While some phosphorus-free polymers like PASP and PESA have shown corrosion inhibition properties, they are often formulated with other components like zinc or azoles to achieve performance comparable to phosphonates.[3][9][21] A study on a composite P-free inhibitor (PESA, PASP, zinc salts) showed superior corrosion inhibition compared to the phosphonate PBTC.[21]
Dispersancy: This is a key area where polymers consistently outperform phosphonates.[15] The larger molecular structure of polymers provides more effective steric and electrostatic repulsion to keep particles like iron oxides, silt, and clay suspended in the bulk water, preventing fouling of heat exchange surfaces.[8][15] For this reason, phosphonate-based formulations often include a polymeric dispersant.[15]
Chapter 4: Experimental Validation - Protocols and Methodologies
To ensure trustworthy and repeatable results, standardized testing protocols are essential. The following are abbreviated methodologies for core performance evaluations.
Protocol 1: Static Calcium Carbonate Scale Inhibition Test (Based on NACE TM0374-2007)
This protocol is a self-validating system for ranking the performance of different inhibitors under controlled laboratory conditions.
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent calcium carbonate precipitation from a supersaturated brine solution for a specified time.
Methodology:
Brine Preparation: Prepare two separate, incompatible brines.
Cation Brine: Dissolve analytical grade CaCl₂ and MgCl₂ in deionized water to achieve the desired concentrations.
Anion Brine: Dissolve analytical grade NaHCO₃ and NaCl in deionized water. Sparge with CO₂ and adjust pH as required.
Inhibitor Dosing: Add varying concentrations of the inhibitor solution to be tested into a series of glass bottles.
Test Initiation: Add a known volume of the cation brine to each bottle. Place the bottles in a water bath set to the desired test temperature (e.g., 70°C) and allow them to equilibrate.
Precipitation: Add a known volume of the pre-heated anion brine to each bottle, cap immediately, shake to mix, and start a timer. Include "blank" bottles with no inhibitor.
Incubation: Keep the bottles in the water bath for the test duration (e.g., 24 hours).
Analysis: After incubation, remove the bottles and immediately filter a sample from each through a 0.45 µm filter.
Quantification: Determine the calcium concentration in the filtrate using titration with EDTA or Inductively Coupled Plasma (ICP) spectroscopy.
Calculation: Calculate the percent inhibition using the formula:
% Inhibition = ( [Ca]test - [Ca]blank ) / ( [Ca]initial - [Ca]blank ) * 100
Validation: The blank must show significant precipitation (low [Ca]filtrate), and duplicate runs should yield results within a 10% variance for the test to be valid.[1]
Caption: Workflow for NACE Static Scale Inhibition Test.
Protocol 2: Weight Loss Corrosion Inhibition Test (Based on ASTM G31)
Objective: To evaluate the effectiveness of a corrosion inhibitor by measuring the reduction in metal loss of a standardized coupon exposed to a corrosive fluid.
Methodology:
Coupon Preparation: Prepare metal coupons (e.g., C1018 carbon steel) by polishing with silicon carbide paper, cleaning with acetone, drying, and weighing to four decimal places.
Test Solution: Prepare the corrosive fluid (e.g., simulated cooling water) in test cells. Add the desired concentration of the corrosion inhibitor to the test cells. Include a blank cell with no inhibitor.
Exposure: Completely immerse the pre-weighed coupons in the test solutions. Maintain constant temperature and sparge with air or CO₂/N₂ to simulate process conditions. The test duration is typically 72 hours to several days.
Coupon Retrieval & Cleaning: After exposure, remove the coupons. Photograph them to document any pitting or localized corrosion. Chemically clean the coupons according to ASTM G1 standard practice to remove all corrosion products.
Final Weighing: Dry and re-weigh the cleaned coupons.
Calculation:
Calculate the corrosion rate (CR) in mils per year (mpy).
Calculate the inhibitor efficiency (%IE) using the formula:
%IE = ( CR_blank - CR_inhibitor ) / CR_blank * 100
Validation: The blank coupon must exhibit a significant and repeatable corrosion rate. The cleaning procedure should be validated on an unexposed coupon to ensure minimal metal loss from the cleaning process itself.
Conclusion: Selecting the Right Chemistry for the Future
The transition from phosphonates to phosphorus-free alternatives is not a simple substitution but a strategic decision guided by performance needs, environmental regulations, and operational economics.
Phosphonates (ATMP, HEDP, PBTC) remain highly effective, multifunctional inhibitors, particularly in systems where nucleation is the primary scaling risk and phosphorus discharge is not a regulatory constraint. Their combined scale and corrosion inhibition properties offer a robust, cost-effective solution.[3]
Polymeric Inhibitors (PESA, PASP, Copolymers) are the superior choice in systems with high levels of suspended solids or where fouling is a major concern, owing to their excellent dispersancy.[15] While their scale inhibition can be excellent, particularly under dynamic conditions, they may need to be formulated with dedicated corrosion inhibitors to match the multifunctional performance of phosphonates.[1][21]
Biodegradable Chelating Agents (MGDA, GLDA) represent the frontier of "green" scale control.[17] They are ideal for applications demanding high environmental standards and are particularly effective for scale removal.[16] Their primary mechanism of sequestration distinguishes them from the surface-active phosphonates and polymers.
Ultimately, the optimal choice requires a thorough understanding of the specific water chemistry and system dynamics, validated by rigorous, condition-specific testing. As environmental stewardship becomes an increasingly integral part of industrial operations, the continued innovation and adoption of effective phosphorus-free alternatives will be paramount to achieving sustainable water management.
References
Rott, E., et al. (2018). Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants. PubMed.
The Environmental Fate of Phosphonates: Biodegradation and Impact. (n.d.). Source Provided by Grounding Tool.
Popov, K., et al. (2017). A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Juniper Publishers.
Environmental Chemistry of Phosphonates. (n.d.). International Journal of Science Engineering and Technology.
Phosphonates. (n.d.). Bio-Source Inc.
How Organic Phosphonates promotes sustainable water treatment. (2024). TZ Group.
Corrosion Inhibitor Test Methods. (n.d.). Scribd.
Organic Phosphonates in Detergents: An Unrecognized Source of Glyphosate and Disruptive Factor in Wastewater Treatment. (2025). Wasser 3.0.
Dispersing polymers as an alternative to phosphonates. (2021). Quimidroga.
Phosphonates. (n.d.). Hach.
Determination of Phosphonate Concentration in Water. (n.d.). ANSI Webstore.
Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield. (2022). MDPI.
Detecting traces of phosphonates. (2020). Wiley Analytical Science.
The role and principle of scale inhibitors. (2025). SINOCHEM.
Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. (2019). PubMed.
A comparative performance ranking of some phosphonates and environmentally friendly polymers on CaCO3 scaling inhibition by NACE protocol. (2025). ResearchGate.
A Review of Green Scale Inhibitors: Process, Types, Mechanism and Properties. (n.d.). MDPI.
Phosphonate Testing and Reporting. (2018). irohedp.
Synthesis and Application of a Phosphorous-Free and Non-Nitrogen Polymer as an Environmentally Friendly Scale Inhibition and Dispersion Agent in Simulated Cooling Water Systems. (2020). ACS Omega.
Kinetic Turbidity Test Method for Scale Inhibitor Evaluation on Multifunctional Scales. (2021). OnePetro.
Biodegradable Chelating Agents for Effective CaSO4 Scale Removal in Oil and Gas Production. (2025). PMC.
Effectiveness of biodegradable scale inhibitors and traditional phosphonates. (n.d.). ResearchGate.
Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability. (2022). MDPI.
Study on the Performance Evaluation of Phosphorus-Free Composite Corrosion and Scale Inhibitor. (2022). Polish Journal of Environmental Studies.
Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. (n.d.). AMPP Knowledge Hub.
Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. (n.d.). OSTI.gov.
Managing Scale & Corrosion in Cooling Towers. (2022). YouTube.
OFWAT Water Breakthrough Challenge: Exploring New Ways to Remove Phosphorus from Wastewater. (2024). YouTube.
Researchers Create New Way to Remove Phosphorus from Contaminated Water. (2025). NC State University.
Mechanistic understanding of calcium–phosphonate solid dissolution and scale inhibitor return behavior in oilfield reservoir: formation of middle phase. (2016). RSC Publishing.
Assessing the cost-effectiveness of Diphenyl phenylphosphonate in industrial applications
Topic: Assessing the Cost-Effectiveness of Diphenyl Phenylphosphonate in Industrial Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the Cost-Effectiveness of Diphenyl Phenylphosphonate in Industrial Applications
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Strategic Overview
Diphenyl phenylphosphonate (DPP, CAS 3049-24-9) occupies a specialized niche in industrial chemistry.[1] While often categorized alongside general organophosphorus flame retardants (OPFRs) like Resorcinol bis(diphenyl phosphate) (RDP), its primary value proposition is not as a standalone additive, but as a reactive intermediate for high-performance polyphosphonates.
For researchers and process engineers, the decision to utilize DPP hinges on a specific cost-benefit calculus: Process Safety vs. Raw Material Cost. unlike its acid chloride precursor (phenylphosphonic dichloride), DPP enables melt transesterification —a solvent-free, non-corrosive polymerization route that eliminates the generation of hydrochloric acid (HCl).
This guide objectively assesses DPP’s performance, providing experimental protocols and comparative data to validate its selection in high-value polymer synthesis and flame retardant (FR) applications.
Physical Form: White crystalline solid (MP: 70–72 °C)
Phosphorus Content: ~10% (Theoretical)
2.2 Comparative Matrix: DPP vs. Industrial Alternatives
The following table contrasts DPP with its primary functional alternatives: Phenylphosphonic Dichloride (PPD) (its precursor) and RDP (its downstream competitor).[1]
Feature
Diphenyl Phenylphosphonate (DPP)
Phenylphosphonic Dichloride (PPD)
Resorcinol bis(diphenyl phosphate) (RDP)
Role
Reactive Monomer / Additive
Reactive Monomer (Precursor)
Additive Flame Retardant
Reaction Byproduct
Phenol (Recyclable, Non-corrosive)
HCl (Highly Corrosive, Gas)
N/A (Non-reactive)
Process Type
Melt Transesterification (Green)
Interfacial / Solution Polycondensation
Compounding / Blending
Volatility
Moderate (MW 310 g/mol )
High (MW 195 g/mol )
Low (MW 574 g/mol )
Equipment Cost
Low (Standard Stainless Steel)
High (Glass-lined/Hastelloy required)
Low (Extruder)
Cost Efficiency
High CapEx savings; Higher OpEx (Material)
Low OpEx (Material); High CapEx (Safety)
Balanced for commodity plastics
Expert Insight: Choose DPP when synthesizing polyphosphonates to avoid the capital expenditure of HCl scrubbers and corrosion-resistant reactors.[1] Choose RDP if you simply need an additive for PC/ABS blends and do not require a reactive backbone.[1]
Mechanism of Action
3.1 Reactive Pathway: Melt Transesterification
The principal industrial utility of DPP is the synthesis of Poly(phenylphosphonate)s. This process is thermodynamically driven by the removal of volatile phenol under vacuum.[1]
Figure 1: The melt transesterification pathway using DPP avoids corrosive acid generation, simplifying reactor design.
3.2 Flame Retardancy Mechanism
When incorporated into a polymer backbone, DPP derivatives act through a dual-phase mechanism.[1]
Figure 2: DPP derivatives function by promoting char (condensed phase) and scavenging radicals (gas phase).
Experimental Protocols
Protocol A: Synthesis of Poly(phenylphosphonate) via DPP
Objective: To synthesize a flame-retardant polymer without generating HCl, validating the "Green" cost-effectiveness of DPP.
Charging: Load DPP, BPA, and catalyst into the flask. Purge with dry Nitrogen for 15 minutes.
Melting: Heat the mixture to 230 °C using an oil bath. Ensure the solids melt into a homogeneous clear liquid.
Oligomerization: Stir at 230 °C for 1 hour under Nitrogen flow. Phenol generation begins (monitor condensation in the cold trap).[1]
Polycondensation (Vacuum Stage): Gradually reduce pressure to < 1 mmHg over 30 minutes while increasing temperature to 260 °C .[1]
Causality: The gradual vacuum prevents "bumping" and ensures phenol removal drives the equilibrium toward high molecular weight (Le Chatelier's principle).[1]
Termination: Stop reaction when the melt viscosity prevents effective stirring (approx. 2–3 hours).
Purification: Dissolve the resulting solid in Dichloromethane (DCM) and precipitate into Methanol to remove unreacted monomers.
Protocol B: UL-94 Vertical Burn Test (Performance Validation)
Objective: Assess the self-extinguishing capability of a resin blended with the synthesized polyphosphonate.[1]
Specimen Prep: Mold bars (125 x 13 x 3.2 mm) of the target polymer (e.g., PC/ABS) containing 10 wt% DPP-based polymer.[1]
Conditioning: Store bars at 23 °C / 50% RH for 48 hours.
Ignition: Apply a standard Methane flame (20 mm height) to the bottom of the vertical bar for 10 seconds (
).
Observation: Record afterflame time (
). If fire extinguishes, re-apply flame for another 10 seconds ().
Rating Logic:
V-0: Total afterflame (
) < 10s; No dripping.
V-1: Total afterflame < 30s; No dripping.
V-2: Total afterflame < 30s; Dripping allowed (ignites cotton).
Economic & Safety Assessment
5.1 Cost-Effectiveness Analysis
While DPP (
25/kg approx.[1] bulk) is more expensive per kilogram than Phenylphosphonic Dichloride (15/kg), the Total Cost of Ownership (TCO) favors DPP for facility upgrades.
CapEx Savings: Using DPP eliminates the need for Hastelloy reactors and HCl scrubbers, which can cost >$500,000 for a pilot line.
OpEx Trade-off: The phenol byproduct from DPP can be recovered and sold or recycled into the Bisphenol A synthesis loop, creating a circular economy model that offsets the higher initial material cost.
5.2 Toxicity and Safety
DPP: Hydrolyzes to Phenol and Phenylphosphonic acid.[1] Phenol is toxic but biodegradable and standard in chemical processing.[1]
RDP: Recent studies (e.g., Zebrafish neurotoxicity models) indicate RDP may have neurotoxic potential similar to Triphenyl phosphate (TPHP).[2][3]
Recommendation: DPP-based polymers (where phosphorus is chemically bound to the backbone) prevent the migration and leaching issues associated with additive FRs like RDP, offering a superior safety profile for consumer electronics.
Conclusion
Diphenyl phenylphosphonate is the cost-effective superior choice when:
Reactive Chemistry is required: You are synthesizing intrinsic flame-retardant polymers (Polyphosphonates).[1]
Infrastructure is limited: You lack the corrosion-resistant equipment to handle acid chlorides.[1]
Leaching is a concern: You require a flame retardant that does not migrate out of the plastic matrix over time.[1]
For simple additive blending in low-cost commodities where leaching is acceptable, standard RDP remains the economic standard.[1]
References
Synthesis of Polyphosphonates via Melt Transesterification
Source: US P
Neurotoxicity of Resorcinol bis(diphenyl phosphate) (RDP) in Zebrafish Models
Source: National Institutes of Health (PubMed)
[Link]
Diphenyl Phenylphosphonate Chemical Properties & CAS Data
Source: PubChem (NIH)
[Link]
Fire Retardant Action of Organophosphorus Additives
Source: ResearchGate (Journal of Applied Polymer Science)
[Link]
A Comparative Guide to In-Silico Modeling and Experimental Data for Diphenyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical and pharmaceutical research, the synergy between computational modeling and empirical validation is paramount. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the synergy between computational modeling and empirical validation is paramount. This guide provides an in-depth comparison of in-silico predicted data against experimental findings for Diphenyl phenylphosphonate (DPP), a significant organophosphorus compound. As Senior Application Scientists, we aim to dissect the nuances of these methodologies, offering insights into their predictive power and experimental realities.
Introduction to Diphenyl Phenylphosphonate and the Role of Predictive Science
Diphenyl phenylphosphonate (CAS No: 3049-24-9; Molecular Formula: C₁₈H₁₅O₃P) is an ester of phenylphosphonic acid. Organophosphorus compounds, as a class, are integral to various fields, including medicinal chemistry, materials science, and as flame retardants.[1][2][3] The precise characterization of their physicochemical and spectroscopic properties is fundamental to understanding their reactivity, stability, and potential biological interactions.
In-silico modeling offers a rapid, cost-effective, and predictive approach to investigate molecular properties before embarking on extensive experimental work.[4] Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide a wealth of information, from molecular geometry to spectroscopic fingerprints. However, the accuracy of these computational models is contingent on the level of theory, basis set, and the complexity of the molecular system.[5] Consequently, experimental validation remains the gold standard for confirming theoretical predictions and providing a tangible understanding of a compound's behavior.
This guide will navigate through the experimental data available for DPP and compare it with readily accessible in-silico predictions, primarily from the PubChem database.[6] We will also provide detailed, representative experimental protocols and an overview of the computational methodologies, offering a holistic view of how these two pillars of chemical research complement each other.
Experimental Characterization of Diphenyl Phenylphosphonate: The Ground Truth
Physicochemical Properties
Experimentally determined properties are crucial for the practical application and handling of a chemical compound.
Spectroscopic Analysis: A Window into Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure and connectivity of Diphenyl phenylphosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For Diphenyl phenylphosphonate, ¹³C and ³¹P NMR are particularly informative.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C and ³¹P NMR spectra of Diphenyl phenylphosphonate to confirm its chemical structure.
Methodology:
Sample Preparation: A sample of solid Diphenyl phenylphosphonate (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, especially for compounds with exchangeable protons, where non-protic solvents are preferred.[7]
Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹³C NMR Acquisition:
A standard proton-decoupled ¹³C NMR experiment is performed.
Key parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
³¹P NMR Acquisition:
A proton-decoupled ³¹P NMR experiment is conducted.[8]
A single pulse experiment is typically sufficient due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.
Chemical shifts are referenced to an external standard of 85% H₃PO₄.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Diphenyl phenylphosphonate.
Methodology:
Sample Preparation: A dilute solution of Diphenyl phenylphosphonate is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.[9][10]
Gas Chromatography:
A small volume of the sample solution is injected into the GC.
The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column).
The column temperature is programmed to increase gradually to ensure good separation.
Mass Spectrometry:
As the Diphenyl phenylphosphonate elutes from the GC column, it enters the mass spectrometer's ion source.
The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks, which can be used to confirm the structure.
In-Silico Modeling of Diphenyl Phenylphosphonate: The Predictive Approach
Computational chemistry provides a powerful suite of tools to predict the properties of molecules like Diphenyl phenylphosphonate. These in-silico methods are based on the fundamental principles of quantum mechanics and classical physics.
Predicted Physicochemical Properties
Publicly available databases like PubChem provide a range of computationally predicted properties for a vast number of chemical compounds.
Computational Methodologies for Spectroscopic Prediction
Density Functional Theory (DFT) for NMR Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict NMR chemical shifts with a high degree of accuracy.[5]
Computational Workflow: DFT-Based NMR Prediction
Caption: Workflow for predicting NMR chemical shifts using DFT.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules. While not directly used for predicting static spectroscopic data, MD simulations are invaluable for understanding the dynamic behavior of molecules, such as conformational changes and interactions with their environment, which can influence experimental measurements.[11][12]
Qualitative agreement is generally good. DFT can predict the number of signals and their relative positions. However, exact chemical shifts can vary depending on the computational method and solvent effects.
Experimental data is crucial for fragmentation patterns. While the molecular ion mass can be calculated, predicting the entire fragmentation pattern under EI conditions is complex and requires specialized computational approaches.
The Symbiotic Relationship: A Conclusion for the Modern Researcher
This comparative guide underscores that in-silico modeling and experimental validation are not competing methodologies but rather synergistic partners in chemical research. For Diphenyl phenylphosphonate, computational predictions from readily available databases provide a solid, albeit theoretical, foundation of its physicochemical properties. These predictions are invaluable for initial screening and hypothesis generation.
However, experimental data remains indispensable for confirming these predictions and for capturing properties that are difficult to model, such as melting points and complex fragmentation patterns in mass spectrometry. The true power lies in the iterative process of using in-silico models to guide experimental design and, in turn, using experimental results to refine and validate computational models.
For researchers and professionals in drug development, a judicious combination of both approaches is key. In-silico tools can accelerate the discovery process by prioritizing candidates and predicting potential liabilities, while rigorous experimental work provides the definitive evidence required for advancing a compound through the development pipeline.
References
Paparakis, A., & Jupp, A. R. (2026). Shaking Up the Synthesis of Organophosphorus Compounds via Ortho-phosphite. ACS Central Science, 12(1), 14-16.
Lab Pro Inc. (n.d.). Diphenyl Phenylphosphonate, 200MG - D5454-200MG.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76448, Diphenyl P-phenylphosphonate. Retrieved from [Link]
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from an instrument manufacturer's website.
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization.
University of Sheffield. (n.d.). 31 Phosphorus NMR.
BenchChem. (n.d.). Phenylphosphonic Acid in the Synthesis of Flame Retardant Polymers: Application Notes and Protocols.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76448, Diphenyl P-phenylphosphonate. Retrieved from [Link]
YouTube. (2024, July 28). Application of DFT Calculations in NMR Spectroscopy. Retrieved from [Link]
YouTube. (2023, September 18). Basics of performing DFT calculations with Q-Chem. Retrieved from [Link]
GROMACS forums. (2024, November 8). MD Simulation for Small Molecule aggregation. Retrieved from [Link]
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
GROMACS forums. (2017, February 17). Is there a protocol to do md simulation of two small organic molecules in gromacs? Retrieved from [Link]
Google Patents. (n.d.). EP0316736A2 - Use of methylphosphonic acid diphenyl esters as flame retardant in the preparation of plastics based on isocyanate.
Bio-protocol. (2016, December 5). Protocol for Molecular Dynamics Simulations of Proteins. Retrieved from [Link]
Jankowska, J., et al. (1994). Diphenyl H-phosphonate. A new, convenient phosphonylating agent. Tetrahedron Letters, 35(48), 9045-9048.
Wada, T., et al. (1999). Synthesis of oligodeoxyribonucleoside H-phosphonates and their derivatives via a diphenyl H-phosphonate-based method. Nucleic Acids Research, 27(1), 112-118.
Romanowska, J., et al. (2009a). Salicylchlorophosphite as a phosphonylating agent in the synthesis of H-phosphonate and H-phosphonothioate diesters. Tetrahedron Letters, 50(31), 4484-4487.
Fyfe, J. A., et al. (1978). Acyclovir is phosphorylated by herpes simplex virus-induced thymidine kinase. Journal of Biological Chemistry, 253(24), 8721-8727.
Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096-7100.
Remy, D. C., et al. (1962). Synthesis of 5-fluoro-2'-deoxyuridine 5'-phosphate and 5-fluoro-2'-deoxyuridine 5'-triphosphate. Journal of Organic Chemistry, 27(7), 2491-2495.
Mukherjee, K. L., & Heidelberger, C. (1962). Studies on fluorinated pyrimidines. XV. The degradation of 5-fluoro-2'-deoxyuridine-5'-monophosphate in vivo. Journal of Biological Chemistry, 237(3), 653-657.
Furman, P. A., et al. (1986). The anti-herpesvirus activities, toxicities, and anabolic profiles of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-ethyluracil. Antiviral Research, 6(1), 37-49.
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Executive Summary & Identity Verification Diphenyl phenylphosphonate (DPP) is an organophosphorus ester used primarily as a flame retardant intermediate and in organic synthesis. Unlike simple inorganic phosphates, DPP p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Identity Verification
Diphenyl phenylphosphonate (DPP) is an organophosphorus ester used primarily as a flame retardant intermediate and in organic synthesis. Unlike simple inorganic phosphates, DPP presents unique disposal challenges due to its hydrolytic instability. Upon contact with moisture or basic conditions, it degrades into Phenol (toxic, rapidly absorbable) and Phenylphosphonic acid (corrosive).
Critical Directive: Do not dispose of DPP via municipal drains or standard aqueous waste streams.[1] The generation of phenol creates a secondary toxic waste stream that strictly violates EPA and local environmental discharge regulations.
Chemical Identity Card
Parameter
Specification
Chemical Name
Diphenyl phenylphosphonate
CAS Number
3049-24-9 (Verify against container label)
Formula
Molecular Weight
310.28 g/mol
Physical State
White to light yellow crystalline solid
Solubility
Insoluble in water; Soluble in chloroform, toluene, THF
Key Hazard
Hydrolysis releases Phenol (CAS 108-95-2)
Hazard Assessment & Causality
To ensure safety, you must understand the chemical fate of the substance during disposal. We do not simply "throw away" chemicals; we manage their transformation.
The Hydrolysis Trap
The primary risk with DPP is not the solid itself, but its decomposition products. In the presence of water (especially alkaline conditions), the P-O-C bonds cleave.
Reaction Mechanism:
PhOH (Phenol): A Class 6.1 poison. It rapidly penetrates skin, causing systemic toxicity and chemical burns. Phenol is listed under RCRA (Resource Conservation and Recovery Act) as a hazardous constituent (U188).
PhP(O)(OH)₂ (Phenylphosphonic Acid): An acidic residue that can corrode metal containers if not neutralized.
Operational Implication: Segregation is mandatory. Never mix DPP waste with aqueous basic waste (e.g., NaOH solutions) in a closed container, as the exothermic hydrolysis and pressure buildup from heat can cause container failure.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock or surplus solid reagent.
PPE Requirements: Nitrile gloves (double gloved recommended due to potential phenol generation), safety goggles, and lab coat. Use a dust mask or biosafety cabinet if the powder is fine.
Containerization:
Do not dissolve the solid. Keep it in its original state to minimize volume.
Place the material into a Fiber Drum or High-Density Polyethylene (HDPE) container lined with a heavy-duty polyethylene bag.
Final Fate: Transfer to a licensed waste handler for High-Temperature Incineration .
Why Incineration? Organophosphorus compounds require high temperatures (often >1000°C with afterburners) to fully oxidize the phosphorus to phosphates and destroy the organic skeleton without releasing dioxins or unreacted phenols.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Use this protocol for DPP dissolved in organic solvents (e.g., reaction mother liquors).
Solvent Compatibility Check: Ensure the solvent is compatible with incineration (e.g., Toluene, DCM, Ethyl Acetate).
Segregation:
Strictly segregate from aqueous waste.
Pour into a dedicated "Organic Waste - Halogenated" or "Non-Halogenated" carboy depending on the co-solvent.
Neutralization (Conditional):
If the mixture contains unreacted thionyl chloride or other acid chlorides used in DPP synthesis, quench carefully before capping.
Note: If the waste is already wet, assume phenol is present. Handle as a toxic liquid.
Final Fate: Fuel blending or Incineration.
Scenario C: Spill Cleanup & Hydrolysis Management
Use this protocol if DPP is spilled on the bench or floor.
Containment: Isolate the area.
Dry Cleanup (Preferred):
If the spill is dry powder, do not add water .
Sweep gently using a brush and dustpan into a sealable bag. Avoid generating dust.[4][5]
Wet Cleanup (Decontamination):
After removing the bulk solid, the surface may have traces of hydrolyzed phenol.
Wipe the area with a solvent (ethanol or acetone) first, then wash with soap and water.
Treat all cleanup materials (wipes, gloves) as phenol-contaminated waste.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision matrix for Diphenyl Phenylphosphonate waste streams. Note the convergence on High-Temperature Incineration to ensure destruction of the phosphorus-carbon bond.
Regulatory & Compliance Data
RCRA Considerations (USA)
While DPP itself is not explicitly P-listed or U-listed, its generator must characterize the waste.
Characteristic Waste: If the waste mixture is ignitable (due to solvents), it carries code D001 .
Recommendation: To avoid regulatory ambiguity, classify the waste stream as "Hazardous Waste - Toxic/Irritant" and utilize a waste code profile that accounts for potential phenol content.
Note: Often unregulated if pure and non-toxic by acute standards, but check specific SDS Section 14. If phenol is present, it may shift to UN 2811 (Toxic Solids) .
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76448, Diphenyl phenylphosphonate. Retrieved from [Link]
U.S. Environmental Protection Agency (2015). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
National Research Council (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (General guidance on organophosphorus disposal).